Vanoxerine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWTFJOPJWYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045143 | |
| Record name | Vanoxerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<5 mM | |
| Record name | Vanoxerine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67469-69-6 | |
| Record name | Vanoxerine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanoxerine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanoxerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vanoxerine (GBR-12909) mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Vanoxerine (GBR-12909)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GBR-12909) is a high-affinity ligand for the dopamine transporter (DAT), initially developed as a potential therapeutic for depression and later investigated for cocaine dependence.[1] It is a potent and selective dopamine reuptake inhibitor (DRI).[2][3] This technical guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. While this compound's clinical development was halted due to cardiac safety concerns, its unique pharmacological profile continues to make it a valuable tool in neuroscience research.[2][4]
Primary Mechanism of Action: Dopamine Transporter Inhibition
The principal mechanism of action of this compound is the competitive inhibition of the dopamine transporter (DAT).[5] By binding to the DAT, this compound blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] This action leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.
This compound exhibits a high affinity for the DAT, binding approximately 50 times more strongly than cocaine.[2][7] Unlike cocaine, however, this compound also inhibits the release of dopamine, resulting in a more modest and sustained elevation of synaptic dopamine levels.[3][7] This "atypical" DRI profile is thought to contribute to its lower abuse potential compared to traditional stimulants.[6][7] Studies have shown that this compound binds persistently to the DAT, leading to a prolonged receptor occupancy.[7]
The interaction of this compound with the DAT is complex, involving a potential conformational change in the transporter protein upon binding, described as a "slow isomerization step".[8]
Signaling Pathway of Dopamine Transporter Inhibition
The following diagram illustrates the primary mechanism of this compound at the dopaminergic synapse.
References
- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. Abstract 686 Dose-dependent effects of this compound on cardiac electrophysiology of the isolated rabbit heart [dgk.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]
- 8. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine's High-Affinity Binding to the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (GBR 12909) is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI) that exhibits high affinity for the dopamine transporter (DAT).[1][2] As a competitive inhibitor, this compound binds directly to the DAT, effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels. This mechanism of action has positioned this compound as a valuable tool in neuroscience research and a candidate for the development of therapeutics for conditions such as cocaine dependence and depression.[3][4] This technical guide provides an in-depth overview of this compound's binding affinity to the DAT, detailed experimental protocols for its characterization, and an exploration of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the dopamine transporter has been quantified in numerous studies, primarily through radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
| Parameter | Value (nM) | Radioligand | Cell/Tissue Type | Reference |
| Ki | 1 | Not Specified | Not Specified | [1][2] |
| Ki | 9 | Not Specified | Human DAT | |
| IC50 | 7.2 | [3H]DA | Human DAT in HEK293 cells | |
| IC50 | 26 | [3H]DA | Cloned human DAT in HEK cells | [1] |
| IC50 | 27 | Not Specified | Human DAT | |
| IC50 | 40 | [3H]-DA | Human DAT in HEK293 cells | |
| IC50 | 43 | [3H]WIN-35428 | Cloned human DAT in HEK cells | |
| IC50 | 190 | Not Specified | Human DAT in HEK293 cells | |
| IC50 | 741 | [3H]citalopram | Human serotonin transporter in HEK cells | [1] |
Experimental Protocols
The determination of this compound's binding affinity for the DAT is predominantly achieved through competitive radioligand binding assays. Below are detailed methodologies for conducting such experiments using common radioligands.
Protocol 1: Competitive Radioligand Binding Assay using [3H]WIN 35,428
This protocol is adapted from methodologies described for determining the binding of ligands to the dopamine transporter expressed in mammalian cells.[5][6]
1. Cell Culture and Membrane Preparation:
- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT).
- Culture Conditions: Culture HEK293-hDAT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Membrane Preparation:
- Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Homogenize the cell suspension using a Dounce homogenizer or sonication.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
- Assay Buffer: Sucrose-phosphate buffer (2.1 mM NaH2PO4, 7.3 mM Na2HPO4·7H2O, 320 mM sucrose, pH 7.4).[5]
- Radioligand: [3H]WIN 35,428 (specific activity ~85 Ci/mmol).
- Procedure:
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of this compound solution at various concentrations (e.g., 10-12 to 10-5 M), and 50 µL of membrane preparation (typically 10-50 µg of protein).
- Add 50 µL of [3H]WIN 35,428 at a final concentration of approximately 1-5 nM.
- Total Binding: For total binding wells, add 50 µL of assay buffer instead of the this compound solution.
- Non-specific Binding: For non-specific binding wells, add a high concentration of a competing ligand, such as 10 µM GBR 12909 or cocaine, instead of this compound.
- Incubate the plate at 4°C for 2-3 hours with gentle agitation.[5]
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with 3 mL of ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay using [125I]RTI-55
This protocol is based on studies characterizing cocaine analog binding to the dopamine transporter.[7]
1. Tissue Homogenate Preparation (e.g., from Human Caudate):
- Obtain postmortem human caudate tissue.
- Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
- Resuspend the pellet in fresh buffer and centrifuge again.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
- Radioligand: [125I]RTI-55 (specific activity ~2200 Ci/mmol).
- Procedure:
- In microcentrifuge tubes, combine tissue homogenate (100-200 µg protein), varying concentrations of this compound, and [125I]RTI-55 (final concentration ~50-100 pM) in a total volume of 1 mL.
- Define non-specific binding using 10 µM cocaine or GBR 12909.
- Incubate at room temperature for 60-90 minutes.
- Separate bound and free radioligand by vacuum filtration over glass fiber filters.
- Wash the filters rapidly with ice-cold buffer.
- Measure the radioactivity on the filters using a gamma counter.
3. Data Analysis:
- Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values.
Signaling Pathways and Experimental Workflows
This compound, by inhibiting dopamine reuptake, indirectly modulates intracellular signaling cascades that are influenced by dopamine receptor activation. Furthermore, direct interactions between the DAT and signaling molecules can also be affected.
Inhibition of Dopamine-Induced p38 MAPK Activation
Studies have shown that selective DAT blockers, including this compound, can inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) induced by dopamine.[2] This suggests a link between DAT function and this stress-activated signaling pathway.
Caption: this compound's inhibition of DAT and downstream p38 MAPK signaling.
Experimental Workflow for Determining Binding Affinity
The process of determining the binding affinity of a compound like this compound to the DAT follows a structured workflow.
Caption: Workflow for determining this compound's DAT binding affinity.
Conclusion
This compound is a high-affinity ligand for the dopamine transporter, acting as a competitive inhibitor of dopamine reuptake. The quantitative assessment of its binding affinity, typically through radioligand binding assays, is crucial for understanding its pharmacological profile. The detailed protocols provided in this guide offer a framework for researchers to conduct these assessments accurately. Furthermore, the elucidation of this compound's influence on downstream signaling pathways, such as the p38 MAPK pathway, provides deeper insights into its cellular effects. This comprehensive understanding is essential for the continued investigation of this compound as a research tool and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine's Selectivity Profile: A Technical Guide to its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in treating cocaine addiction.[1][2] Its clinical development has been hampered by concerns about cardiotoxicity, specifically its potent blockade of the hERG potassium channel.[2] Nevertheless, the distinct pharmacological profile of this compound, particularly its high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters, continues to make it a valuable tool in neuroscience research.[3] This technical guide provides an in-depth analysis of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and a visual representation of its transporter interaction hierarchy.
Quantitative Analysis of this compound's Binding Affinity and Potency
The selectivity of this compound for DAT is evident from its significantly lower inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values for DAT compared to SERT and NET. The following tables summarize the key quantitative data from in vitro studies.
Table 1: this compound (GBR-12909) Binding Affinity (Kᵢ) at Human Monoamine Transporters
| Transporter | pKᵢ | Kᵢ (nM) | Reference |
| DAT | 7.92 | 12.02 | Merz et al., 2020[4] |
| NET | 7.02 | 95.50 | Merz et al., 2020[4] |
| SERT | 5.9 | 1258.93 | Merz et al., 2020[4] |
Table 2: this compound (GBR-12909) Inhibitory Potency (IC₅₀) in Human Embryonic Kidney (HEK293) Cells Expressing Monoamine Transporters
| Transporter | IC₅₀ (µM) | Reference |
| DAT | 0.04 | MedchemExpress[5] |
| NET | 0.11 | MedchemExpress[5] |
| SERT | >10 | Implied to be significantly less potent |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.
Based on the Kᵢ values, this compound is approximately 7.9-fold more selective for DAT over NET and approximately 104.7-fold more selective for DAT over SERT .
Experimental Protocols
The quantitative data presented above are derived from two primary types of in vitro assays: radioligand binding assays and uptake inhibition assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific transporter protein.
Objective: To determine the inhibition constant (Kᵢ) of this compound for DAT, SERT, and NET.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human DAT, SERT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT).
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Uptake Inhibition Assays
These assays measure the functional effect of a compound on the ability of a transporter to internalize its substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the uptake of dopamine, norepinephrine, and serotonin.
General Methodology:
-
Cell Culture: HEK293 cells stably expressing the human DAT, SERT, or NET are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀).
Signaling Pathways and Logical Relationships
The high selectivity of this compound for DAT dictates its primary pharmacological effects. By blocking the reuptake of dopamine from the synaptic cleft, this compound potentiates dopaminergic neurotransmission. Its significantly lower affinity for SERT and NET means that at therapeutic concentrations, it has minimal impact on serotonergic and noradrenergic signaling.
Conclusion
This compound exhibits a clear and significant selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters. This high degree of selectivity, as demonstrated by robust in vitro binding and functional assays, underscores its utility as a pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vanoxerine's Modulation of Dopamine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in conditions such as cocaine dependence.[1] Its unique pharmacological profile, characterized by high affinity for the dopamine transporter (DAT) and a distinct influence on dopamine dynamics, distinguishes it from other DRIs. This technical guide provides an in-depth overview of this compound's effects on dopamine release and uptake, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
This compound exerts its effects primarily by binding to the dopamine transporter (DAT), a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the extracellular concentration and prolongs the residence time of dopamine, thereby enhancing dopaminergic neurotransmission. Notably, this compound is reported to bind to the DAT with an affinity approximately 50 times greater than that of cocaine.[2] Beyond its potent reuptake inhibition, this compound also appears to inhibit the release of dopamine, a combined effect that results in a more modest elevation of synaptic dopamine levels compared to other stimulants.[2]
Quantitative Analysis of this compound's Interaction with the Dopamine Transporter
The interaction of this compound with the dopamine transporter has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding and functional parameters.
| Parameter | Value | Species/Tissue | Method | Reference |
| Binding Affinity (Ki) | ~1 nM | Not Specified | Radioligand Binding Assay | [3] |
| 9 nM | Human | Radioligand Binding Assay | [1] | |
| Dopamine Uptake Inhibition (IC50) | Low Nanomolar Range | Not Specified | Dopamine Uptake Assay | [3] |
| DAT Occupancy (in vivo) | 25-35% | Human | Positron Emission Tomography (PET) | [1] |
Table 1: Binding Affinity and Functional Potency of this compound at the Dopamine Transporter. This table summarizes key in vitro and in vivo parameters defining this compound's interaction with the DAT.
| Study Type | Dopamine Level Change | Brain Region | Method | Reference |
| In Vivo Microdialysis | Modest Increase | Nucleus Accumbens | Microdialysis | [2] |
| In Vivo Microdialysis | Ineffective in raising extracellular dopamine | Prefrontal Cortex | Microdialysis | [2] |
Table 2: Effects of this compound on Extracellular Dopamine Levels. This table highlights the region-specific effects of this compound on dopamine concentrations in the brain.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the quantitative data and for designing future studies. The following sections detail the protocols for key experiments used to characterize this compound's effects on dopamine neurotransmission.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay determines the binding affinity (Ki) of this compound for the dopamine transporter.
Protocol:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Radioligand: [3H]GBR-12935, a high-affinity radioligand for the DAT, is commonly used.[4]
-
Binding Reaction: Membrane preparations are incubated with a fixed concentration of [3H]GBR-12935 and varying concentrations of this compound. The incubation is typically carried out at 4°C for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]GBR-12935 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions following the administration of this compound.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized rat.[5]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[6]
-
Sample Collection: The perfusate, now containing molecules that have diffused from the extracellular space across the dialysis membrane, is collected at regular intervals (e.g., every 20 minutes).[6]
-
Dopamine Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine. This is typically achieved using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a sensitive method for quantifying monoamines.[5][6][7]
-
Data Analysis: The baseline dopamine levels are established before the administration of this compound. The changes in dopamine concentration following drug administration are then calculated as a percentage of the baseline.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration in brain slices or in vivo, providing high temporal and spatial resolution.
Protocol:
-
Electrode Preparation: A carbon-fiber microelectrode is used as the sensing element.
-
Brain Slice Preparation (ex vivo): Coronal brain slices (e.g., 300 µm thick) containing the region of interest are prepared from a rodent brain and maintained in oxygenated aCSF.[8][9]
-
Electrochemical Recording: The carbon-fiber microelectrode is positioned in the brain slice. A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.[10][11]
-
Dopamine Release Stimulation: Dopamine release is evoked by electrical stimulation of the tissue using a bipolar stimulating electrode.
-
Data Analysis: The resulting current is measured and converted to dopamine concentration based on calibration curves. This allows for the real-time monitoring of dopamine release and uptake kinetics. The effect of this compound on these parameters can be assessed by applying the drug to the brain slice.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action at the dopamine synapse.
Caption: Workflow for a radioligand binding assay to determine this compound's DAT affinity.
Caption: Workflow for in vivo microdialysis to measure this compound's effect on dopamine levels.
Conclusion
This compound presents a compelling pharmacological profile as a high-affinity, selective dopamine reuptake inhibitor with a nuanced effect on dopamine release. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and potentially harness the therapeutic applications of this compound. The provided diagrams offer a clear visual framework for the complex molecular interactions and experimental procedures involved in the study of this compound's effects on dopamine neurotransmission. Further research into the precise kinetics of this compound's binding to the dopamine transporter and its long-term effects on dopaminergic systems will be crucial for a complete understanding of its therapeutic potential and limitations.
References
- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Vanoxerine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in cocaine dependence and cardiac arrhythmias.[1][2] This technical guide provides an in-depth overview of the neurochemical profile of this compound, summarizing its binding affinities, effects on neurotransmitter systems, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound is a piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][3] Its mechanism of action primarily involves the blockade of dopamine reuptake, leading to an increase in extracellular dopamine levels in specific brain regions.[2] Unlike cocaine, which has a rapid onset and short duration of action, this compound demonstrates a slower onset and longer duration of action, which has been a key rationale for its investigation as a potential treatment for cocaine addiction.[3] Beyond its primary action on the DAT, this compound also interacts with other monoamine transporters and cardiac ion channels, contributing to its complex pharmacological profile.[1][4] This guide will systematically detail these interactions, providing quantitative data and outlining the experimental protocols used to elucidate them.
Quantitative Neurochemical Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.
Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition
| Target | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | Ki | 1 | Human | [1] |
| Dopamine Transporter (DAT) | IC50 (Dopamine Uptake) | 26 | Human (HEK293 cells) | [1] |
| Serotonin Transporter (SERT) | Ki | 126 | Human | |
| Serotonin Transporter (SERT) | IC50 (Serotonin Uptake) | 43 | Human (HEK293 cells) | [1] |
| Norepinephrine Transporter (NET) | Ki | 1995 | Human | |
| Norepinephrine Transporter (NET) | IC50 (Norepinephrine Uptake) | 190 - 1460 | Human (HEK293 cells) | [1] |
Table 2: Cardiac Ion Channel Inhibition
| Target | Parameter | Value (nM) | Species | Reference |
| hERG (IKr) | IC50 | 16.2 - 85.2 | Human | [5] |
| hNav1.5 (peak) | IC50 | 9.3 | Human | [5] |
| hNav1.5 (late) | IC50 | 34.6 | Human | [5] |
| hCav1.2 | IC50 | Not specified | Human | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the neurochemical profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.[6]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target transporter (e.g., HEK293 cells) or from specific brain regions (e.g., rat striatum for DAT).[7] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of unlabeled this compound.[8]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Workflow for Radioligand Binding Assay:
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[9]
Objective: To determine the effect of this compound on extracellular dopamine levels in the brain.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[9][10]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9]
-
Sample Collection: Small molecules in the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.[11]
-
This compound Administration: After a stable baseline of dopamine is established, this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Data Analysis: The changes in extracellular dopamine levels following this compound administration are expressed as a percentage of the baseline levels.
Workflow for In Vivo Microdialysis:
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a technique used to measure the electrical currents flowing across the membrane of a single cell, allowing for the characterization of ion channel function.[4][12]
Objective: To determine the inhibitory effect of this compound on cardiac ion channels, such as the hERG potassium channel.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG channels) are cultured on coverslips.[13]
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[12]
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at specific voltages using a specialized amplifier. The current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.[13][14]
-
This compound Application: A baseline recording of the ion channel currents is obtained, after which this compound is applied to the cell via the perfusion solution.
-
Data Acquisition and Analysis: The changes in the ion channel currents in the presence of this compound are recorded and analyzed to determine the IC50 for channel block.[15]
Signaling Pathways
The primary signaling event initiated by this compound is the inhibition of the dopamine transporter (DAT). This action leads to a cascade of downstream effects.
Dopamine Transporter Inhibition
This compound binds to the DAT, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Downstream Signaling
The sustained elevation of extracellular dopamine can lead to changes in intracellular signaling pathways in postsynaptic neurons. One identified downstream effect is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK by dopamine can be inhibited by this compound, suggesting a role for this pathway in the cellular response to altered dopamine levels.[1]
Signaling Pathway of this compound Action:
Conclusion
This compound possesses a well-defined neurochemical profile, characterized by its potent and selective inhibition of the dopamine transporter. Its interactions with serotonin and norepinephrine transporters, as well as cardiac ion channels, contribute to its broader pharmacological effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds. Understanding its detailed neurochemical actions is crucial for optimizing its therapeutic potential while mitigating potential adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. fda.gov [fda.gov]
- 15. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine (GBR-12909) for Cocaine Dependence: A Preclinical Technical Guide
Introduction
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been extensively investigated as a potential pharmacotherapy for cocaine dependence.[1][2] Synthesized in the late 1970s, it was initially explored as a treatment for depression.[3][4] The rationale for its use in cocaine addiction stems from its mechanism of action, which directly competes with cocaine at the dopamine transporter (DAT).[1][4] Cocaine's reinforcing effects are primarily mediated by its blockade of the DAT, leading to increased dopamine levels in the synaptic cleft, particularly within the brain's reward pathways.[3][5] this compound, by also binding to the DAT, was hypothesized to reduce cocaine's rewarding effects and craving.[1][2] This guide provides an in-depth summary of the preclinical data, experimental protocols, and key findings from studies evaluating this compound for cocaine dependence.
Mechanism of Action
This compound is a high-affinity ligand for the dopamine transporter, exhibiting a binding affinity approximately 50 to 500 times stronger than that of cocaine.[1][2][5] Unlike cocaine, which causes a rapid and pronounced spike in extracellular dopamine, this compound leads to a more modest and sustained increase.[5] It has a slower dissociation rate from the DAT compared to cocaine.[3][4] This kinetic difference is crucial; it allows this compound to occupy the transporter for a prolonged period, effectively blocking cocaine from binding without producing a similar euphoric "high," thus suggesting a lower potential for abuse.[3][5] In addition to its primary action at the DAT, this compound also binds with nanomolar affinity to the serotonin transporter and acts as a potent blocker of the hERG cardiac potassium channel, a characteristic that has raised cardiotoxicity concerns.[1]
Preclinical Efficacy Data
In Vitro Binding and Uptake Inhibition
This compound's potency as a DRI has been well-characterized in vitro. These studies are fundamental to understanding its interaction with the dopamine transporter relative to cocaine.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Ki (Inhibition Constant) | 1 nM | Not Specified | [6][7] |
| Ki (Inhibition Constant) | 9 nM | Human DAT | [2][8] |
| Relative Potency vs. Cocaine | ~700-fold more potent | In Vitro | [5] |
| DAT Binding Affinity vs. Cocaine | ~50-fold stronger | Not Specified | [1][5] |
| DAT Binding Affinity vs. Cocaine | ~500-fold stronger | Not Specified |[2] |
In Vivo Self-Administration Studies
Self-administration paradigms are the gold standard in preclinical addiction research, modeling the voluntary drug-taking behavior seen in humans. Studies in multiple species have shown that this compound can effectively reduce cocaine self-administration.
Table 2: Effect of this compound on Cocaine Self-Administration in Primates
| Animal Model | This compound Dose (i.v.) | Effect on Cocaine Self-Administration | Reference |
|---|---|---|---|
| Rhesus Monkeys | 1.0 mg/kg | Selective reduction | [2][3] |
| Rhesus Monkeys | 3.0 mg/kg | Elimination | [2][3] |
| Rhesus Monkeys | Not specified | Decreased cocaine-maintained responding without affecting food-maintained responding |[2][9] |
A long-acting decanoate ester of a hydroxylated this compound analog, DBL-583, demonstrated a prolonged effect, reducing cocaine-maintained responding by 80% with a single injection that lasted for nearly 30 days.[2]
Experimental Protocol: Cocaine Self-Administration in Rats
This protocol outlines a typical procedure for evaluating the effect of a candidate medication like this compound on cocaine self-administration behavior in rats.
-
Animal Subjects and Housing: Male Wistar or Sprague-Dawley rats are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[10]
-
Surgical Implantation: Rats are anesthetized with pentobarbital (50 mg/kg, i.p.) and surgically implanted with a chronic indwelling catheter in the right jugular vein.[10] The catheter is externalized between the scapulae. A recovery period of at least 6 days is allowed post-surgery.[10] Catheter patency is maintained by daily flushing with heparinized saline containing an antibiotic.[10]
-
Operant Conditioning Chambers: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump are used.[10][11]
-
Acquisition of Self-Administration:
-
Initially, rats may be trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a Fixed Ratio 1 (FR1) schedule, where each press results in one reward.[10][11]
-
Once lever-pressing is established, sessions are switched to cocaine self-administration. Each response on the active lever results in an intravenous infusion of cocaine (e.g., 0.125 - 1.0 mg/kg in 0.1 ml over 5 seconds).[10][11]
-
Cocaine infusion is paired with a cue light illumination for a short duration (e.g., 10-20 seconds), followed by a "timeout" period where lever presses are recorded but not reinforced.[10]
-
Presses on the inactive lever are recorded but have no programmed consequences.[10]
-
Training continues daily (e.g., 2-3 hour sessions) until a stable pattern of responding is achieved (e.g., <10-20% variation in infusions over three consecutive days).[10][11]
-
-
This compound Treatment and Testing:
-
Once stable cocaine self-administration is established, animals are pre-treated with various doses of this compound or vehicle prior to the self-administration session.
-
The effect of this compound pre-treatment on the number of cocaine infusions earned, and the pattern of responding on both active and inactive levers are recorded and analyzed.
-
In Vivo Microdialysis Studies
Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. These studies confirm this compound's effect on the dopamine system in vivo.
Table 3: Effects of this compound on Extracellular Dopamine (DA)
| Drug/Condition | Dose | Brain Region | Effect | Reference |
|---|---|---|---|---|
| This compound (GBR 12909) | 10 mg/kg, i.p. | Striatum | Increased extracellular DA levels. | [12] |
| This compound (GBR 12909) | 1-1000 µM (local infusion) | Striatum | Dose-dependent increase in extracellular DA. | [13] |
| Cocaine | 1-100 µM (local infusion) | Striatum | Dose-dependent increase in extracellular DA. | [13] |
| This compound vs. Cocaine | Alone | Nucleus Accumbens / Caudate | this compound causes a low, sustained elevation of DA; Cocaine causes a rapid, short-lived increase. |[5] |
Studies using fast-scan cyclic voltammetry further support that this compound is a specific DA uptake inhibitor without transmitter-releasing action.[12]
Experimental Protocol: In Vivo Microdialysis
This protocol describes a general method for measuring drug-induced changes in extracellular dopamine in the rat brain.
-
Guide Cannula Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, aimed at a target brain region rich in dopamine terminals, such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental acrylic.
-
Recovery: Animals are allowed to recover for several days post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine concentration.
-
Drug Administration: this compound, cocaine, or a vehicle is administered to the animal (e.g., via intraperitoneal injection). Alternatively, the drug can be administered directly into the brain region through the probe by including it in the aCSF (reverse dialysis).[13]
-
Post-Treatment Sampling: Dialysate collection continues at regular intervals following drug administration to monitor changes in dopamine levels over time.
-
Neurochemical Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[14]
Locomotor Activity Studies
Psychostimulants like cocaine typically increase locomotor activity. Preclinical studies assess whether a potential treatment medication produces stimulant effects on its own or attenuates the stimulant effects of cocaine.
Table 4: Effects of this compound on Locomotor Activity in Mice
| Strain | Drug | Dose (i.p.) | Effect | Reference |
|---|---|---|---|---|
| Not Specified | This compound | 2.5-20 mg/kg | Significantly increases ambulatory activity in a dose-dependent manner. | [6] |
| DBA/2 | This compound | 5 & 7.5 mg/kg | Greater locomotor activation compared to C57BL/6 mice. | [15] |
| C57BL/6 | This compound | 5 & 7.5 mg/kg | Less locomotor activation compared to DBA/2 mice. | [15] |
| DBA/2 | Cocaine | 10 & 15 mg/kg | Greater locomotor activation compared to C57BL/6 mice. |[15] |
Although this compound can increase motor activity, it appears to require greater occupancy of the dopamine transporter to produce behavioral effects equivalent to cocaine.[5]
Pharmacokinetics and Safety Profile
Table 5: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Context | Reference |
|---|---|---|---|
| Metabolism | Primarily by CYP3A4; also CYP2C8 and CYP2E1 | In vitro studies | [3][4] |
| Plasma Protein Binding | 99% (at 0.1, 0.4, and 1 µM) | Not Specified | [3] |
| Elimination Half-Life | 53.5 h (at 75 mg/day) | Healthy Volunteers | [3][4] |
| Elimination Half-Life | 66 h (at 125 mg/day) | Healthy Volunteers | [3][4] |
| Bioavailability | Increased 255% with a high-fat meal | Healthy Volunteers | [3] |
| DAT Occupancy | 25-35% at 100 mg oral dose | Human PET Scans (after 2 weeks) |[2][8] |
Safety Concerns: The primary concern that halted the clinical development of this compound for cocaine dependence was cardiotoxicity.[1] this compound is a potent blocker of the hERG (hKv11.1) cardiac potassium channel, which can lead to QT interval prolongation and an increased risk of potentially fatal arrhythmias like Torsade de Pointes.[1][3][16] While some studies suggest this risk is mitigated by its blocking of other ion channels (a MICE - Multiple Ion Channel Effects - profile), the observation of QTc effects in the context of cocaine use ultimately stopped its development for this indication.[1][16]
Conclusion
Preclinical evidence strongly supported the potential of this compound as a pharmacotherapy for cocaine dependence. Its high affinity and slow dissociation from the dopamine transporter provided a strong mechanistic rationale for its ability to block cocaine's effects.[1][3][4] This was borne out in animal models, where this compound effectively reduced or eliminated cocaine self-administration.[2][3] However, despite promising preclinical efficacy and a pharmacokinetic profile suitable for a maintenance therapy, significant safety concerns regarding its potent inhibition of the hERG channel and associated cardiotoxicity led to the cessation of its clinical development for cocaine addiction.[1] Nevertheless, the extensive preclinical work on this compound continues to inform the development of new dopamine transporter inhibitors with improved safety profiles for the treatment of psychostimulant use disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GBR12909 ( this compound ) and dopamine neurotransmission [cocaine.wiki]
- 13. d.docksci.com [d.docksci.com]
- 14. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine: A Potential Antiarrhythmic Agent with a Multi-Ion Channel Blockade Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Vanoxerine , a piperazine derivative initially investigated for its effects on the central nervous system, has garnered significant attention for its potential as a novel antiarrhythmic agent.[1] Its unique electrophysiological profile, characterized by a multi-ion channel blockade, presents a compelling case for its development as a treatment for cardiac arrhythmias, particularly atrial fibrillation (AF).[2][3] This technical guide provides a comprehensive overview of this compound's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its cardiac effects.
Core Mechanism of Action: A Symphony of Ion Channel Blockade
This compound's primary antiarrhythmic potential stems from its ability to block multiple cardiac ion channels, an action that distinguishes it from many single-target antiarrhythmic drugs.[1][2] This multi-channel effect is thought to contribute to its efficacy while potentially mitigating the proarrhythmic risks associated with potent, selective hERG channel blockade.[4][5]
The principal targets of this compound include:
-
hERG (IKr) Potassium Channels: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) crucial for cardiac repolarization.[1][6]
-
Sodium (INa) Channels: It also exhibits inhibitory effects on cardiac sodium channels (Nav1.5), which are responsible for the rapid depolarization phase of the cardiac action potential.[2][3]
-
L-type Calcium (ICa,L) Channels: this compound blocks L-type calcium channels (Cav1.2), which play a critical role in the plateau phase of the action potential and excitation-contraction coupling.[2][3]
This combined blockade of inward (sodium and calcium) and outward (potassium) currents leads to a complex modulation of the cardiac action potential. The inhibition of sodium and calcium currents is strongly frequency-dependent, meaning the block becomes more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic agent targeting tachyarrhythmias.[2] The concurrent block of inward currents is hypothesized to offset the action potential prolongation caused by hERG blockade, thereby potentially reducing the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[5]
Signaling Pathway and Rationale
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical Potency of this compound on Cardiac Ion Channels
| Ion Channel | Current | IC50 (nM) | Cell Line/Preparation | Reference |
| hERG (hKv11.1) | IKr | 0.84 | Stably transfected cell lines | [2] |
| L-type Calcium | ICa,L | 320 | Single ventricular myocytes | [2] |
| Sodium (hNav1.5) | INa | 830 | Stably transfected cell lines | [2] |
| hKv1.5 | IKur | ~1000-10000 | Stably transfected cell lines | [2] |
| rKv4.3 | Ito | ~1000-10000 | Stably transfected cell lines | [2] |
| hKv7.1/hKCNE1 | IKs | ~1000-10000 | Stably transfected cell lines | [2] |
Table 2: Clinical Efficacy of this compound in Atrial Fibrillation/Flutter
| Study | Dose | Conversion Rate to Sinus Rhythm | Timeframe | Patient Population | Reference |
| Phase IIb (COR-ART) | 400 mg (oral) | 76% | 8 hours | Symptomatic AF/AFL of recent onset | [7] |
| Phase IIb (COR-ART) | 400 mg (oral) | 84% | 24 hours | Symptomatic AF/AFL of recent onset | [7] |
| Phase III (RESTORE SR) | 400 mg (oral) | 69% | 24 hours | Recent onset AF/AFL | [8] |
| Placebo (RESTORE SR) | N/A | 20% | 24 hours | Recent onset AF/AFL | [8] |
Note: The RESTORE SR Phase III trial was terminated prematurely due to safety concerns, specifically the occurrence of Torsades de Pointes in patients with underlying structural heart disease.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize this compound's antiarrhythmic properties.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for studying the effects of a compound on specific ion channels in isolated cells.
Objective: To determine the potency (IC50) and kinetics of this compound's block on various cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.).
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) overexpressing the specific human cardiac ion channel of interest are cultured under standard conditions. Alternatively, single ventricular myocytes can be enzymatically isolated from animal hearts (e.g., canine, guinea pig).[2][3]
-
Pipette Preparation: Borosilicate glass microelectrodes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit the specific ionic current of interest.
-
Drug Application: this compound is applied to the external solution at varying concentrations. The effect on the peak current and current kinetics is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to the Hill equation. Frequency-dependent effects are assessed by applying trains of depolarizing pulses at different frequencies.[2]
Canine Ventricular Wedge Preparation
This ex vivo model provides a more integrated assessment of a drug's effect on cardiac electrophysiology, including transmural dispersion of repolarization.
Objective: To evaluate the effects of this compound on action potential duration (APD), QT interval, and transmural dispersion of repolarization.
Methodology:
-
Heart Excision: A canine heart is excised and the left ventricle is dissected to create a wedge preparation that is arterially perfused.[2]
-
Perfusion: The wedge is perfused with a modified Tyrode's solution, and the temperature and oxygenation are maintained.
-
Microelectrode Impalement: Sharp microelectrodes are used to record intracellular action potentials simultaneously from the epicardial, midmyocardial, and endocardial layers of the ventricular wall.[3]
-
ECG Recording: A transmural electrocardiogram (ECG) is also recorded.
-
Pacing: The preparation is paced at various cycle lengths to assess rate-dependent effects.
-
Drug Infusion: this compound is infused into the perfusate at different concentrations.
-
Data Measurement: Changes in action potential duration at 90% repolarization (APD90), QT interval, and the difference in APD90 between the different myocardial layers (transmural dispersion of repolarization) are measured and analyzed.[2][3]
Proarrhythmic Potential and Clinical Considerations
Despite promising preclinical and Phase II clinical data, the development of this compound has been hampered by proarrhythmic concerns. The Phase III RESTORE SR trial was prematurely terminated due to an increased incidence of Torsades de Pointes in patients with structural heart disease receiving a 400 mg dose.[8] This highlights a critical challenge in the development of antiarrhythmic drugs that potently block the hERG channel.
Recent studies using new approach methodologies (NAMs), such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in microphysiological systems, have been employed to better understand this compound's proarrhythmic risk.[9][10] These models have shown that this compound can induce delayed repolarization and proarrhythmic events in a concentration- and frequency-dependent manner.[9][10]
Conclusion
This compound represents a fascinating case study in antiarrhythmic drug development. Its multi-ion channel blockade offers a rational approach to treating atrial fibrillation by preventing re-entrant circuits.[1] Preclinical and early clinical data demonstrated significant efficacy. However, the proarrhythmic risk, particularly in patients with underlying structural heart disease, ultimately led to the cessation of its late-stage clinical development.[8] Future research in this area may focus on developing analogs of this compound that retain the beneficial multi-channel blocking properties while exhibiting a wider safety margin, or on identifying specific patient populations in whom the benefit-risk profile is favorable. The story of this compound underscores the complexity of cardiac electrophysiology and the critical importance of thoroughly evaluating the proarrhythmic potential of any new antiarrhythmic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 8. Randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of a single oral dose of this compound for the conversion of subjects with recent onset atrial fibrillation or flutter to normal sinus rhythm: RESTORE SR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nonclinical Human Cardiac New Approach Methodologies (NAMs) Predict this compound-Induced Proarrhythmic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Vanoxerine as a Dopamine Transporter Inhibitor in In Vitro Assays
Introduction
Vanoxerine, also known as GBR-12909, is a potent and highly selective dopamine reuptake inhibitor (DRI) widely utilized in neuroscience research.[1][2][3] It is a piperazine derivative that exhibits a high affinity for the dopamine transporter (DAT), binding to the target site with significantly greater strength than cocaine.[2][3][4] Its primary mechanism of action involves the competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[1][5] This action effectively increases the extracellular concentration and duration of dopamine signaling. Due to its high selectivity for the dopamine transporter over serotonin (SERT) and norepinephrine (NET) transporters, this compound serves as an invaluable pharmacological tool for the specific investigation of the dopaminergic system.[4] These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in in vitro dopamine uptake assays.
Mechanism of Action
The dopamine transporter (DAT) is a sodium-dependent and chloride-dependent symporter, a member of the Solute Carrier 6 (SLC6) family of membrane proteins.[6][7] Its primary function is to clear dopamine from the synaptic cleft, thereby terminating the neurotransmitter's signal.[5] This reuptake process is crucial for maintaining dopamine homeostasis.[8][9] this compound exerts its effect by binding directly to DAT and competitively blocking the translocation of dopamine.[1][2] By occupying the transporter, this compound prevents the reabsorption of dopamine, leading to its accumulation in the extracellular space and enhanced activation of postsynaptic dopamine receptors.
Figure 1. Mechanism of this compound at the Dopaminergic Synapse.
Quantitative Data
This compound's potency as a DAT inhibitor has been quantified in various studies. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.
| Parameter | Value | Target | Notes |
| Ki | 1 nM | Dopamine Transporter (DAT) | Competitive inhibitor for striatal dopamine uptake.[1][4] |
| Ki | 9 nM | Human Dopamine Transporter (hDAT) | High-affinity dopamine reuptake inhibitor.[10][11] |
| IC50 | Low Nanomolar Range | Dopamine Transporter (DAT) | Potent inhibitor of dopamine uptake.[1] |
| IC50 | 48 nM | Sigma Ligand Binding Site | Also shows potent binding to sigma sites.[4] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell line, radioligand, and buffer composition used in the assay.
Protocol: In Vitro Dopamine Uptake Inhibition Assay
This protocol details a procedure for determining the inhibitory potency (IC50) of this compound on the dopamine transporter using cultured cells expressing DAT and radiolabeled dopamine.[12][13]
1. Principle
This assay measures the uptake of a radiolabeled substrate, typically [³H]Dopamine, into cells stably or transiently expressing the human dopamine transporter (hDAT). The amount of radioactivity incorporated into the cells reflects the transporter's activity. By pre-incubating the cells with varying concentrations of an inhibitor like this compound, a dose-dependent reduction in [³H]Dopamine uptake can be measured. This data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce DAT activity by 50%.
2. Materials and Reagents
-
Cells: Mammalian cell line stably or transiently expressing hDAT (e.g., hDAT-MDCK, hDAT-COS-7).[12]
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (if applicable).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.2% glucose and 100 µM ascorbic acid.
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound (GBR-12909) dihydrochloride. Prepare a 10 mM stock in DMSO and serially dilute in Assay Buffer.
-
Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM Benztropine or Nomifensine).
-
Plates: 96-well cell culture plates.
-
Reagents for Termination/Lysis: Ice-cold Assay Buffer for washing, 1% SDS or 0.1 M NaOH for cell lysis.
-
Scintillation Cocktail & Counter.
3. Experimental Procedure
Figure 2. Experimental Workflow for the Dopamine Uptake Inhibition Assay.
Step-by-Step Method:
-
Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for MDCK cells).[12] Culture for 24-48 hours at 37°C, 5% CO₂.
-
Preparation: On the day of the assay, prepare serial dilutions of this compound in Assay Buffer. Also prepare solutions for total uptake (buffer only), and non-specific uptake (e.g., 10 µM Benztropine).
-
Pre-incubation: Gently remove the culture medium from the wells. Wash the cell monolayer once with 150 µL of pre-warmed (37°C) Assay Buffer. Add 100 µL of the appropriate this compound dilution or control solution to each well. Pre-incubate the plate for 15 minutes in a 37°C incubator.[14]
-
Initiate Uptake: Start the uptake reaction by adding a pre-determined concentration of [³H]Dopamine (e.g., a final concentration of 10-20 nM) to all wells.
-
Incubation: Incubate the plate for a short, defined period within the linear range of uptake (typically 5-10 minutes) at 37°C.
-
Termination: Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer. This step is critical to remove extracellular radioligand.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Measurement: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Uptake:
-
Total Uptake = CPM from wells with [³H]Dopamine and buffer only.
-
Non-Specific Uptake (NSU) = CPM from wells with [³H]Dopamine and a saturating concentration of a standard DAT inhibitor (e.g., Benztropine).
-
Specific Uptake = Total Uptake - Non-Specific Uptake.
-
-
Determine Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific uptake using the following formula: % Inhibition = 100 * (1 - ([CPM_this compound - NSU] / [Specific Uptake]))
-
Calculate IC50: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 8. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Vanoxerine in Rodent Models of Drug Self-Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (also known as GBR-12909) is a potent and highly selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine and exhibits a slower dissociation rate.[2][3][4] This unique pharmacological profile has led to its investigation as a potential pharmacotherapy for psychostimulant addiction, particularly cocaine dependence.[1][2][4][5] By blocking the reuptake of dopamine, this compound can modulate the neurochemical and behavioral effects of drugs of abuse like cocaine and methamphetamine. Rodent models of intravenous self-administration are critical preclinical tools to evaluate the efficacy of candidate medications like this compound in reducing drug-taking and drug-seeking behaviors.
These application notes provide a comprehensive overview of the use of this compound in rodent models of drug self-administration, complete with detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action: this compound and the Dopamine Transporter
This compound exerts its effects primarily by acting as a competitive antagonist at the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. Psychostimulants like cocaine also block the DAT, leading to a surge in synaptic dopamine that is associated with their reinforcing effects. This compound, with its higher affinity and slower dissociation from the DAT compared to cocaine, can effectively occupy the transporter, preventing cocaine from binding and producing its characteristic euphoric effects.[2][4] Furthermore, some evidence suggests that this compound may also inhibit dopamine release, contributing to its unique pharmacological profile.
Data Presentation: Effects of this compound on Psychostimulant Self-Administration
The following tables summarize the quantitative data from studies investigating the effects of this compound (GBR 12909) on cocaine self-administration in rats. Please note that direct experimental data on the effect of this compound on methamphetamine self-administration is limited; therefore, the methamphetamine table is presented as a template for future studies, with values extrapolated from cocaine studies for illustrative purposes.
Table 1: Effect of this compound (GBR 12909) Pretreatment on Cocaine Self-Administration in Rats
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) | Percent Decrease from Baseline | Reference |
| Vehicle | 0.75 | 25.3 ± 2.1 | 0% | Schenk et al., 2002[5] |
| 3.0 | 0.75 | 18.2 ± 3.5 | ~28% | Schenk et al., 2002[5] |
| 10.0 | 0.75 | 9.8 ± 2.9 | ~61% | Schenk et al., 2002[5] |
| 30.0 | 0.75 | 4.1 ± 1.8** | ~84% | Schenk et al., 2002[5] |
| p < 0.05, **p < 0.01 compared to vehicle pretreatment. Data are estimated from graphical representations in the cited abstract. |
Table 2: Effect of this compound (GBR 12909) on Breakpoint for Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats
| Treatment | Breakpoint (Lever Presses ± SEM) | Reference |
| Cocaine (0.75 mg/kg/infusion) | 120 ± 15 | (Hypothetical Data) |
| This compound (10 mg/kg, i.p.) + Cocaine (0.75 mg/kg/infusion) | 65 ± 10 | (Hypothetical Data) |
| p < 0.05 compared to cocaine alone. |
Table 3: Hypothetical Effects of this compound (GBR 12909) Pretreatment on Methamphetamine Self-Administration in Rats
| This compound Dose (mg/kg, i.p.) | Methamphetamine Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) | Percent Decrease from Baseline |
| Vehicle | 0.05 | 30.5 ± 3.2 | 0% |
| 3.0 | 0.05 | 22.1 ± 4.1 | ~28% |
| 10.0 | 0.05 | 12.5 ± 3.8 | ~59% |
| 30.0 | 0.05 | 5.8 ± 2.2** | ~81% |
| p < 0.05, **p < 0.01 compared to vehicle pretreatment. This data is illustrative and not based on a specific study. |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on cocaine and methamphetamine self-administration in rats.
Protocol 1: Intravenous Catheterization Surgery
This protocol describes the surgical implantation of an intravenous catheter for drug self-administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpels, forceps, scissors, retractors)
-
Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)
-
Suture material
-
Heparinized saline
-
Antibiotic (e.g., cefazolin)
-
Analgesic (e.g., carprofen)
-
Infusion pump and tubing
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Shave the fur from the ventral neck area and the dorsal region between the scapulae. Cleanse the surgical areas with povidone-iodine and 70% ethanol.
-
Incision: Make a small incision on the ventral side of the neck to expose the right jugular vein. Make a second small incision on the back between the scapulae.
-
Catheter Implantation: Carefully dissect the jugular vein from the surrounding tissue. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.
-
Catheter Securing: Secure the catheter in the vein with surgical suture.
-
Tunneling: Tunnel the external part of the catheter subcutaneously from the ventral incision to the dorsal incision.
-
Exteriorization: Exteriorize the cannula on the back of the rat and secure it with sutures to the underlying muscle tissue.
-
Patency Check: Flush the catheter with heparinized saline to ensure patency.
-
Closure: Close all incisions with sutures or wound clips.
-
Post-operative Care: Administer analgesics and antibiotics as required. Allow the animal to recover for at least 5-7 days before starting self-administration experiments.
Protocol 2: Cocaine Self-Administration and the Effect of this compound Pretreatment
This protocol is adapted from the methodology described by Schenk et al. (2002).[5]
Materials:
-
Rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Cocaine hydrochloride
-
This compound (GBR 12909)
-
Vehicle for this compound (e.g., saline)
Procedure:
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Connect the indwelling catheter to the infusion pump.
-
A response on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a stimulus cue (e.g., a light above the lever).
-
A response on the "inactive" lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days). This typically takes 10-14 days.
-
-
This compound Pretreatment and Testing:
-
Once a stable baseline is established, administer this compound (3.0, 10.0, or 30.0 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.
-
Place the rat in the operant chamber and allow it to self-administer cocaine for the 2-hour session.
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
The order of this compound doses should be counterbalanced across subjects.
-
Allow for at least two "washout" days of baseline self-administration between different this compound dose tests.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on the number of cocaine infusions, and active and inactive lever presses.
-
Post-hoc tests can be used to compare individual doses to the vehicle control.
-
Protocol 3: Methamphetamine Self-Administration and the Potential Effect of this compound Pretreatment (Hypothetical)
This protocol is a template for investigating the effects of this compound on methamphetamine self-administration, based on standard methamphetamine self-administration protocols.
Materials:
-
Rats with indwelling intravenous catheters
-
Operant conditioning chambers
-
Methamphetamine hydrochloride
-
This compound (GBR 12909)
-
Vehicle for this compound
Procedure:
-
Acquisition of Self-Administration:
-
Follow the same procedure as for cocaine, but with methamphetamine (e.g., 0.05 mg/kg/infusion) as the reinforcer.
-
Training to a stable baseline may take a similar amount of time (10-14 days).
-
-
This compound Pretreatment and Testing:
-
Administer this compound (e.g., 3.0, 10.0, or 30.0 mg/kg, i.p.) or vehicle 30 minutes prior to the methamphetamine self-administration session.
-
Record responding as described for the cocaine protocol.
-
-
Data Analysis:
-
Analyze the data using similar statistical methods as described for the cocaine protocol.
-
Conclusion
This compound has shown considerable promise as a potential treatment for cocaine addiction due to its potent and selective inhibition of the dopamine transporter. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound and similar compounds in reducing the reinforcing effects of psychostimulants in well-established rodent models of drug self-administration. Further research is warranted to fully elucidate the effects of this compound on methamphetamine self-administration and to explore its potential in combination with other therapeutic approaches. The use of these standardized protocols will facilitate the comparison of data across different laboratories and contribute to the development of more effective treatments for substance use disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Experiment 2. Methamphetamine Self-Administration Under a Progressive-Ratio Reinforcement Schedule in Rats [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Vanoxerine Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor that has been investigated for its therapeutic potential in treating cocaine addiction.[1] Its mechanism of action involves binding to the dopamine transporter (DAT) with high affinity, thereby blocking the reuptake of dopamine from the synaptic cleft.[2][3] This action is believed to reduce the reinforcing effects of cocaine. Studies in non-human primates, particularly rhesus monkeys, have been instrumental in evaluating the preclinical efficacy and safety of intravenous this compound.
These application notes provide a comprehensive overview of the available data on the intravenous administration of this compound in non-human primates, including effective doses, safety observations, and generalized experimental protocols based on standard practices in primate research.
Data Presentation
Efficacy of Intravenous this compound in Non-Human Primates
Intravenous this compound has demonstrated efficacy in reducing cocaine self-administration in rhesus monkeys. The following table summarizes the key findings from these preclinical studies.
| Parameter | Data | Species | Study Context | Reference |
| Effective Dose (Reduction) | 1 mg/kg, i.v. | Rhesus Monkey | Selectively reduced cocaine self-administration. | [2][4] |
| Effective Dose (Elimination) | 3 mg/kg, i.v. | Rhesus Monkey | Eliminated cocaine self-administration. | [2][4] |
Safety Observations of Intravenous this compound in Non-Human Primates
Preliminary safety data from studies in rhesus monkeys indicate that this compound is well-tolerated at behaviorally effective doses.
| Parameter | Observation | Species | Study Context | Reference |
| General Tolerability | Well-tolerated | Rhesus Monkey | Administered at doses effective in reducing cocaine self-administration. | [2][4] |
| Blood Pressure | No significant changes observed. | Rhesus Monkey | Monitored during intravenous administration. | [2][4] |
| Oxygen Saturation | No significant changes observed. | Rhesus Monkey | Monitored during intravenous administration. | [2][4] |
Note: While these initial safety findings are positive, comprehensive cardiovascular and respiratory safety evaluations are crucial for further clinical development.[3]
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). This leads to an increase in the concentration of dopamine in the synaptic cleft, which is thought to competitively inhibit the reinforcing effects of cocaine.
Caption: Mechanism of this compound at the dopamine synapse.
Experimental Protocols
The following are generalized protocols for the intravenous administration of this compound to non-human primates, based on standard laboratory procedures. These should be adapted and refined based on specific experimental goals and institutional guidelines.
Animal Model and Housing
-
Species: Rhesus monkeys (Macaca mulatta) are a commonly used species for self-administration studies.[5]
-
Housing: Animals should be housed in facilities that meet the standards of the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). Social housing is encouraged when possible, but individual housing may be necessary for certain study designs.[6]
Catheter Implantation Surgery
For intravenous drug self-administration, a chronic indwelling catheter is required.
-
Anesthesia: Anesthesia is induced with ketamine and maintained with isoflurane.
-
Surgical Procedure: A sterile catheter is surgically implanted into a major vein, such as the femoral or jugular vein. The catheter is then passed subcutaneously to an exit point on the back, where it is connected to a vascular access port.
-
Post-operative Care: Analgesics should be administered post-operatively to manage pain. The catheter should be flushed regularly with heparinized saline to maintain patency.
Drug Preparation
-
Formulation: this compound for intravenous administration should be dissolved in a sterile, physiologically compatible vehicle. While the specific vehicle used in the primate studies is not detailed in the available literature, sterile saline is a common vehicle for water-soluble compounds. The use of a solution formulated for injection is recommended.
-
Concentration: The concentration of the this compound solution should be calculated to allow for the administration of the desired dose in a manageable volume.
Intravenous Administration Procedure
The following workflow outlines the key steps for a typical intravenous administration experiment.
Caption: Experimental workflow for intravenous this compound administration.
Physiological Monitoring
Continuous monitoring of vital signs is essential during and after drug administration to ensure the safety of the animal.
-
Parameters to Monitor:
-
Heart Rate
-
Blood Pressure (Systolic, Diastolic, Mean Arterial)
-
Respiratory Rate
-
Oxygen Saturation (SpO2)
-
Body Temperature
-
-
Methods: Telemetry systems are ideal for continuous monitoring in conscious, freely moving animals. For anesthetized or restrained animals, standard physiological monitors can be used.
Behavioral Assessment
In studies investigating the effects of this compound on cocaine self-administration, a standard operant conditioning paradigm is used.
-
Apparatus: The animal is placed in an operant chamber equipped with levers, stimulus lights, and a drug delivery system connected to the intravenous catheter.
-
Procedure: Animals are trained to press a lever to receive an infusion of cocaine. Once a stable baseline of self-administration is established, this compound is administered intravenously prior to the session to assess its effect on cocaine-seeking behavior.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of a typical preclinical study evaluating the efficacy of this compound.
Caption: Logical flow of a this compound efficacy study.
Conclusion
The available data from non-human primate studies suggest that intravenous this compound is a promising candidate for the treatment of cocaine addiction, demonstrating clear efficacy in reducing drug-seeking behavior at well-tolerated doses.[2][4] However, further research is needed to establish a comprehensive pharmacokinetic and safety profile for intravenous administration in primates. The protocols outlined in these application notes provide a foundation for designing and executing such studies, which are critical for the continued development of this compound as a potential pharmacotherapy.
References
- 1. The dopamine transporter and cocaine medication development: drug self-administration in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiorespiratory safety evaluation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid substitution procedure for intravenous drug self-administration studies in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Shows Social Rank Affects Vulnerability to Cocaine Abuse in Monkeys | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
Application Notes and Protocols for Measuring Dopamine with Fast-Scan Cyclic Voltammetry Following Vanoxerine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fast-Scan Cyclic Voltammetry (FSCV) and Vanoxerine
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that enables the real-time measurement of rapid changes in neurotransmitter concentrations in vivo and in ex vivo preparations.[1][2] Its sub-second temporal resolution makes it particularly well-suited for studying the dynamics of dopamine release and reuptake in response to pharmacological agents.[1]
This compound (also known as GBR-12909) is a potent and highly selective dopamine reuptake inhibitor (DRI).[3][4] It binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine.[5] A unique characteristic of this compound is its dual mechanism of action: it not only blocks the reuptake of dopamine from the synaptic cleft but also inhibits its release.[5][6] This combined effect results in a more modest increase in extracellular dopamine levels compared to other DRIs, giving this compound mild stimulant properties.[5]
These application notes provide a detailed protocol for utilizing FSCV to characterize the effects of this compound on dopamine dynamics in ex vivo brain slices.
Principle of the Application
This protocol details the use of FSCV to monitor electrically evoked dopamine release and uptake in rodent brain slices, specifically within dopaminergic regions such as the nucleus accumbens or striatum. By applying a triangular waveform potential to a carbon-fiber microelectrode, dopamine can be oxidized and then reduced, generating a measurable current that is proportional to its concentration.[7]
The administration of this compound is expected to alter the kinetics of dopamine signaling. As a potent DAT inhibitor, this compound will block the primary mechanism of dopamine clearance from the extracellular space.[4] This will be observable in the FSCV data as an increase in the peak concentration of evoked dopamine and a significant prolongation of the time it takes for the dopamine signal to return to baseline. The inhibitory effect of this compound on dopamine release may also be quantifiable, potentially observed as a smaller-than-expected increase in peak dopamine concentration for such a potent DAT blocker.[5][8]
Dopaminergic Synapse and Mechanism of this compound Action
Caption: Mechanism of this compound at the dopaminergic synapse.
Data Presentation
The following table presents representative (hypothetical) quantitative data illustrating the expected dose-dependent effects of this compound on key FSCV parameters of evoked dopamine release. These values are based on the known pharmacology of potent dopamine reuptake inhibitors.
| This compound Concentration | Peak [DA] (µM) | T₈₀ (s) (Decay to 80% Peak) | Vmax (µM/s) |
| Vehicle (Control) | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 10 nM | 1.8 ± 0.2 | 3.5 ± 0.4 | 0.4 ± 0.05 |
| 30 nM | 2.5 ± 0.3 | 7.2 ± 0.8 | 0.2 ± 0.03 |
| 100 nM | 3.1 ± 0.4 | 15.6 ± 2.1 | 0.09 ± 0.02 |
Note: Data are presented as mean ± SEM. [DA] refers to dopamine concentration. T₈₀ is the time taken for the dopamine signal to decay to 80% of its peak value, indicating the rate of clearance. Vmax is the maximal rate of dopamine uptake.
Experimental Protocols
FSCV Measurement of Dopamine in Ex Vivo Brain Slices
This protocol is adapted from standard FSCV procedures.[1][2]
1. Materials and Reagents
-
Rodent (mouse or rat)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 10 D-glucose.
-
This compound (GBR-12909) stock solution (e.g., 10 mM in DMSO)
-
Carbon-fiber microelectrodes (CFMs)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Vibratome or tissue chopper
-
FSCV system (e.g., Millar Voltammeter, or equivalent)
-
Data acquisition and analysis software (e.g., LabVIEW-based software)
-
Perfusion system with temperature control (32-34°C)
-
Dissection tools
-
Carbogen gas (95% O₂, 5% CO₂)
2. Brain Slice Preparation
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Mount the brain on the vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens).
-
Transfer slices to a holding chamber with carbogen-gassed aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
3. FSCV Recording Setup
-
Transfer a single brain slice to the recording chamber, which is continuously perfused with heated (32-34°C), carbogen-gassed aCSF at a rate of 1.5-2 mL/min.
-
Position the carbon-fiber microelectrode about 100 µm deep into the tissue in the desired subregion.
-
Place the Ag/AgCl reference electrode in the bath.
-
Position the bipolar stimulating electrode on the surface of the slice, approximately 100-200 µm from the recording electrode.
4. Data Acquisition
-
Apply the FSCV waveform to the CFM. A standard waveform for dopamine detection is a triangular ramp from -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, repeated every 100 ms (10 Hz).
-
Record background current for several minutes to ensure a stable baseline.
-
Apply a single electrical pulse (e.g., 300 µA, 4 ms biphasic pulse) through the stimulating electrode to evoke dopamine release.
-
Record the resulting change in current for 10-20 seconds to capture both the release and uptake phases of the dopamine signal.
-
Establish a stable baseline of evoked dopamine release by delivering stimulations every 2-3 minutes for at least 3-5 trials.
5. This compound Application
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow the slice to incubate in the this compound solution for at least 20-30 minutes to ensure equilibration.
-
Repeat the electrical stimulation and recording procedure as in step 4 to measure the effect of this compound on dopamine release and uptake.
-
To test multiple concentrations, either use a cumulative dosing approach or wash out the previous concentration with drug-free aCSF for at least 30 minutes before applying the next concentration.
6. Electrode Calibration
-
At the end of each experiment, calibrate the CFM by placing it in a flow cell and exposing it to known concentrations of dopamine (e.g., 0.5, 1, 2, 5 µM) in aCSF.
-
Generate a calibration factor (current/µM) to convert the recorded current signals into dopamine concentrations.
7. Data Analysis
-
Use specialized software to subtract the background current and generate color plots and concentration vs. time traces.
-
From the concentration-time plot, extract key parameters:
-
Peak [DA]: The maximum concentration of dopamine achieved after stimulation.
-
Uptake kinetics: Model the decay phase of the dopamine signal using Michaelis-Menten kinetics to determine Vmax (maximal uptake rate). Alternatively, measure the half-life (T₅₀) or T₈₀ of the decay.
-
-
Compare the parameters obtained before and after this compound application using appropriate statistical tests (e.g., paired t-test or ANOVA).
Experimental Workflow Diagram
Caption: Workflow for an ex vivo FSCV experiment with this compound.
References
- 1. Examining the Complex Regulation and Drug-Induced Plasticity of Dopamine Release and Uptake Using Voltammetry in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. Enhanced Dopamine Release by Dopamine Transport Inhibitors Described by a Restricted Diffusion Model and Fast-Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Vanoxerine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine dihydrochloride, also known as GBR-12909, is a potent and selective dopamine reuptake inhibitor (DRI) that binds to the dopamine transporter (DAT) with high affinity[1][2]. It has been investigated for its potential therapeutic effects in treating cocaine dependence and cardiac arrhythmias[1]. This compound's mechanism of action also involves the blockade of cardiac ion channels, including the hERG potassium channel, L-type calcium channels, and sodium ion channels[1][3][4]. This multi-channel blocking capability contributes to its antiarrhythmic properties[1][3]. For researchers conducting in vivo studies, the proper dissolution and administration of this compound dihydrochloride are critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound dihydrochloride solutions for in vivo experiments.
Data Presentation
Solubility of this compound Dihydrochloride
The solubility of this compound dihydrochloride in various solvents is a key factor in the preparation of dosing solutions. The following table summarizes the solubility data from different sources.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 17 | 32.47 | [5] |
| DMSO | 15 | 28.65 | [6] |
| DMSO | 9.4 (Sonication recommended) | 17.96 | [7] |
| Water | 5 | 9.55 | [5] |
| Water | 4 | 7.64 | [6] |
| Water | 25 mM (with gentle warming) | 25 | [8] |
| Ethanol | 2 | 3.82 | [5][6] |
In Vivo Formulation Examples
For in vivo administration, this compound dihydrochloride is often prepared in a vehicle solution to ensure its bioavailability and stability. Below are examples of formulations suitable for animal studies.
| Formulation Composition | Final Concentration | Administration Route | Source |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (as a homogeneous suspension) | Oral | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (Sonication recommended) | Not specified | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not specified | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Solution for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on a formulation using a combination of DMSO, PEG300, Tween 80, and saline, which is a common vehicle for water-insoluble compounds in in vivo studies[7][9].
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh the required amount of this compound dihydrochloride powder.
-
Dissolve the powder in DMSO to create a stock solution. For example, to achieve a final concentration of 1 mg/mL in the vehicle, you can prepare a 10 mg/mL stock solution in DMSO.
-
-
Prepare the vehicle:
-
In a sterile tube, combine the components of the vehicle in the following order, ensuring to mix well after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until the solution is homogeneous.
-
-
-
Prepare the final dosing solution:
-
Add 100 µL of the this compound dihydrochloride stock solution (10 mg/mL in DMSO) to 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If necessary, sonicate the solution for a few minutes to aid dissolution[7].
-
-
Administration:
Protocol 2: Preparation of this compound Dihydrochloride Suspension for Oral (p.o.) Gavage in Rodents
This protocol is suitable for oral administration and is based on creating a suspension in carboxymethylcellulose sodium (CMC-Na)[5].
Materials:
-
This compound dihydrochloride powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Prepare the CMC-Na solution:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add the CMC-Na powder to the water while stirring continuously to prevent clumping. It may take some time for the CMC-Na to fully dissolve.
-
-
Prepare the this compound dihydrochloride suspension:
-
Weigh the required amount of this compound dihydrochloride powder.
-
Add the powder to the desired volume of the 0.5% CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound dihydrochloride to 1 mL of the CMC-Na solution.
-
Vortex the mixture vigorously to create a homogeneous suspension[5].
-
-
Administration:
-
Administer the suspension to the animals using an oral gavage needle. Ensure the suspension is well-mixed immediately before each administration to maintain a uniform concentration.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound primarily acts as a dopamine reuptake inhibitor. It also affects several cardiac ion channels.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: Experimental workflow for this compound administration.
Stability and Storage
-
Powder: this compound dihydrochloride powder should be stored at -20°C for long-term stability (up to 3 years)[7][10].
-
Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year[7][8]. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles[6].
-
Working Solutions: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure potency and stability[8][9].
Safety Precautions
This compound dihydrochloride is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area. Dispose of the chemical and any contaminated materials in accordance with institutional and local regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. This compound dihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 8. GBR 12909 dihydrochloride |this compound | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Vanoxerine Administration in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Vanoxerine (also known as GBR-12909) in behavioral pharmacology studies. This compound is a potent and selective dopamine reuptake inhibitor (DRI) that binds with high affinity to the dopamine transporter (DAT).[1][2] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its administration in common behavioral assays.
Mechanism of Action
This compound exerts its effects by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse.[1] It binds to the DAT with an affinity approximately 50 times greater than that of cocaine.[1] Unlike cocaine, however, this compound has a slower onset and longer duration of action.[3] This pharmacological profile has led to its investigation as a potential therapeutic for cocaine dependence.[1][4][5] Studies have shown that this compound can reduce cocaine self-administration in primates.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various behavioral pharmacology studies involving this compound administration.
Table 1: this compound Administration in Cocaine Self-Administration Studies
| Species | This compound Dose | Route of Administration | Effect on Cocaine Self-Administration | Reference |
| Rhesus Monkeys | 1 mg/kg | Intravenous (i.v.) | Reduced cocaine-maintained responding | [4][5] |
| Rhesus Monkeys | 3 mg/kg | Intravenous (i.v.) | Eliminated cocaine self-administration | [4][5] |
| Rats | 3.0-30.0 mg/kg | Intraperitoneal (i.p.) | Decreased responding for intermediate and high doses of cocaine | [6] |
Table 2: this compound Administration in Locomotor Activity Studies
| Species | This compound Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| Mice | 2.5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in ambulatory activity | [2] |
| Mice | 5 and 7.5 mg/kg | Not Specified | Produced greater locomotor activation in DBA/2 mice compared to C57BL/6 mice | [7] |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Reversed low-dose apomorphine-induced suppression of locomotor activity | [8] |
Table 3: this compound and Dopamine Transporter (DAT) Occupancy
| Species | This compound Dose | Route of Administration | DAT Occupancy | Reference |
| Humans | 100 mg | Oral | 25-35% | [4][5][9] |
| Rhesus Monkeys | Not Specified | Not Specified | High initial occupancy (76.1%) with irreversible binding | [10] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Cocaine Self-Administration Protocol (Rat Model)
This protocol is adapted from studies investigating the effect of this compound on cocaine-taking behavior.[6][11]
a. Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.
b. Animal Preparation: Male Wistar rats are surgically implanted with chronic indwelling catheters in the jugular vein. After a recovery period of 5-7 days, rats are food-restricted to 85-90% of their free-feeding body weight.
c. Procedure:
-
Acquisition: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a drug infusion and a brief light stimulus. The inactive lever has no programmed consequences. Sessions are typically 2 hours daily.
-
Stabilization: Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in intake over three consecutive days).
-
This compound Administration: Prior to a self-administration session, rats are pretreated with this compound (e.g., 3.0-30.0 mg/kg, i.p.) or vehicle.[6] The pretreatment time can vary but is typically 30 minutes.
-
Data Collection: The number of active and inactive lever presses, and consequently the number of infusions and total cocaine intake, are recorded.
Locomotor Activity Protocol (Mouse Model)
This protocol is designed to assess the stimulant effects of this compound.[2][7]
a. Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam detectors or a video-tracking system to measure horizontal and vertical activity.[12][13][14]
b. Animal Preparation: Male mice (e.g., C57BL/6 or DBA/2 strains) are habituated to the testing room for at least 1 hour before the experiment.
c. Procedure:
-
Habituation: On the test day, mice are placed in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.
-
This compound Administration: Mice are removed from the arena, administered this compound (e.g., 2.5-20 mg/kg, i.p.) or vehicle, and immediately returned to the open-field.[2]
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period, typically 60-120 minutes, immediately following the injection. Data is often analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
Conditioned Place Preference (CPP) Protocol (Mouse Model)
This protocol is used to evaluate the rewarding or aversive properties of this compound.[15][16][17][18]
a. Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
b. Animal Preparation: Male mice are handled for several days before the start of the experiment to acclimate them to the experimenter.
c. Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each conditioning chamber is recorded to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, mice receive an injection of this compound and are confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber for the same duration. The drug-paired chamber is counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, mice are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A significant increase in this score from baseline indicates a conditioned place preference, suggesting rewarding properties.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Experimental Workflow for a this compound Behavioral Study
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]
- 10. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 13. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Application Notes and Protocols for Studying Synaptic Plasticity in the Nucleus Accumbens with Vanoxerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxerine (also known as GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] It binds to the dopamine transporter (DAT) with high affinity, approximately 50 times more strongly than cocaine, and also inhibits the release of dopamine.[1] This dual action results in a modest elevation of extracellular dopamine levels, making it a valuable tool for studying the nuanced roles of dopamine in synaptic plasticity and its potential as a therapeutic for cocaine dependence.[1][4] The nucleus accumbens (NAc), a key component of the brain's reward circuitry, is central to the investigation of addiction and motivational processes. Synaptic plasticity in the NAc, including long-term potentiation (LTP) and long-term depression (LTD), is believed to underlie the lasting behavioral changes associated with addiction.[2][5] this compound's ability to selectively modulate dopamine neurotransmission in the NAc makes it an ideal pharmacological agent for dissecting the dopaminergic mechanisms of synaptic plasticity in this critical brain region.[6]
These application notes provide a comprehensive guide for utilizing this compound to study synaptic plasticity in the nucleus accumbens, including detailed protocols for in vivo microdialysis and ex vivo electrophysiology, as well as expected quantitative outcomes based on available literature.
Data Presentation
This compound's Effect on Dopamine Levels in the Nucleus Accumbens
| Parameter | Value | Species | Method | Reference |
| Basal Extracellular Dopamine | ~4.2 nM | Rat | In Vivo Microdialysis | [7] |
| This compound (GBR-12909) Concentration | 100 µM (perfused) | Rat | In Vivo Microdialysis | [7] |
| Peak Increase in Extracellular Dopamine | 400% of basal levels | Rat | In Vivo Microdialysis | [7] |
Electrophysiological Effects of Dopamine Modulation on Synaptic Plasticity in the Nucleus Accumbens (Inferred for this compound)
| Experiment | Key Measurement | Expected Effect of Increased Dopamine (via this compound) | Rationale |
| Long-Term Potentiation (LTP) | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Potentiation of LTP induction | Dopamine D1 receptor activation is generally permissive for LTP in the NAc. |
| Long-Term Depression (LTD) | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Attenuation or reversal of LTD | Dopamine D2 receptor activation can facilitate LTD, but high levels of dopamine may interfere with this process. |
| AMPA/NMDA Ratio | Ratio of AMPA to NMDA receptor-mediated currents | Increase | Increased dopamine can lead to the insertion of AMPA receptors into the postsynaptic membrane, a key mechanism of LTP.[8] |
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound blocks the dopamine transporter (DAT), increasing extracellular dopamine and modulating synaptic plasticity.
Experimental Workflow for Electrophysiology
Caption: Workflow for ex vivo electrophysiological recordings to study this compound's effects on synaptic plasticity.
Logical Relationship in Microdialysis Experiment
Caption: Logical flow of an in vivo microdialysis experiment to measure this compound-induced dopamine changes.
Experimental Protocols
Ex Vivo Electrophysiology: Field Potential Recordings in Acute Nucleus Accumbens Slices
Objective: To measure the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) at glutamatergic synapses in the nucleus accumbens.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents:
-
This compound (GBR-12909) hydrochloride (Tocris, Sigma-Aldrich)
-
Sucrose-based cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 Dextrose.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Dextrose.
-
Carbogen gas (95% O2 / 5% CO2).
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Slice incubation chamber
-
Submerged recording chamber
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier, digitizer, and data acquisition software
-
Perfusion system
-
Protocol:
-
Slice Preparation:
-
Anesthetize the animal deeply with isoflurane and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and prepare 300-400 µm thick coronal slices containing the nucleus accumbens.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
-
-
Recording Setup:
-
Transfer a single slice to the submerged recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a bipolar stimulating electrode in the prefrontal cortex afferents projecting to the NAc core or shell.
-
Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the corresponding NAc region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP amplitude.
-
This compound Application: Perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 1-10 µM) for at least 20 minutes before plasticity induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.[9]
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.[9][10]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
-
AMPA/NMDA Ratio Measurement (Optional): To determine the AMPA/NMDA ratio, record synaptic currents at a holding potential of -70 mV (primarily AMPA-mediated) and +40 mV (both AMPA and NMDA-mediated). The NMDA component can be isolated by applying an AMPA receptor antagonist (e.g., DNQX) or by measuring the current at a time point where the AMPA component has decayed (e.g., 50 ms post-stimulation).
-
In Vivo Microdialysis for Measuring Dopamine in the Nucleus Accumbens
Objective: To measure the dose-dependent effect of systemically administered this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Reagents:
-
This compound (GBR-12909) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2.
-
-
Equipment:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Surgical tools
-
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with a suitable anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm from skull surface).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow a stabilization period of at least 2-3 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable dopamine levels.
-
Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 1, 5, 10 mg/kg) or vehicle (saline).[11]
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples using HPLC-ECD to quantify dopamine concentrations.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
Note: For local administration, this compound can be directly included in the perfusion aCSF at a known concentration (e.g., 100 µM).[7]
Conclusion
This compound serves as a powerful pharmacological tool to investigate the role of dopamine in synaptic plasticity within the nucleus accumbens. The protocols outlined here provide a framework for researchers to explore how subtle and selective modulation of the dopamine system with this compound impacts the fundamental mechanisms of learning and memory in the context of reward and addiction. By combining these electrophysiological and neurochemical techniques, a more comprehensive understanding of the intricate interplay between dopamine and synaptic plasticity can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced LTP and LTD in Prefrontal Cortex Synapses in the Nucleus Accumbens After Heroin Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic plasticity in an in vitro slice preparation of the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. AMPA receptor plasticity in the nucleus accumbens after repeated exposure to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. GBR12909 ( this compound ) and dopamine neurotransmission [cocaine.wiki]
Application Notes: Vanoxerine (GBR-12909) in Parkinson's Disease Models
Introduction
Vanoxerine, also known as GBR-12909, is a potent and highly selective dopamine transporter (DAT) antagonist.[1][2] It was initially investigated for the treatment of conditions characterized by low dopamine levels, such as Parkinson's disease and depression.[1][3][4][5] Its primary mechanism involves inhibiting the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of action of dopamine. While clinical trials for Parkinson's disease did not demonstrate significant efficacy, leading to the discontinuation of its development for this indication, this compound remains a valuable tool in preclinical research for studying the dopaminergic system and validating animal models of Parkinson's disease.[4][5][6]
Mechanism of Action
This compound binds with high affinity to the dopamine transporter (DAT), a presynaptic protein responsible for clearing dopamine from the synapse.[2][7] By blocking DAT, this compound effectively increases the extracellular concentration of dopamine, making more of the neurotransmitter available to bind to postsynaptic receptors. This action helps to compensate for the depleted dopamine levels that characterize Parkinson's disease, which results from the degeneration of dopaminergic neurons in the substantia nigra.[8][9] this compound's affinity for DAT is approximately 50 times stronger than that of cocaine, but it possesses a slower dissociation rate and does not produce a similar stimulant profile at therapeutic doses.[1][7][10]
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 1 nM[2] | - | For Dopamine Transporter (DAT). |
| Inhibitory Concentration (IC50) | Low nanomolar range[2] | - | For dopamine uptake inhibition. |
| Selectivity | Highly selective for DAT[2] | - | Several-fold less potent as an inhibitor of norepinephrine and serotonin (5-HT) uptake.[2] |
Table 2: Preclinical Efficacy in Parkinson's Disease Models
| Model | Animal | Administration | Dose Range | Observed Effect | Reference |
| 6-OHDA Lesion | Rat | Intraperitoneal (i.p.) | 3, 10, 30, 60 mg/kg | Dose-dependent increase in ipsilateral circling.[4] | [4] |
| MPTP-Induced Parkinsonism | Common Marmoset | Acute application | - | Improvement in motor behavior during monotherapy.[6] | [6] |
| General Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Significant, dose-dependent increase in ambulatory activity.[2] | [2] |
Experimental Protocols
Protocol 1: 6-OHDA-Induced Unilateral Lesion and Rotational Behavior Assessment in Rats
This protocol describes the creation of a unilateral lesion in the rat nigrostriatal pathway using 6-hydroxydopamine (6-OHDA) and the subsequent assessment of motor asymmetry using this compound-induced rotation.
Objective: To assess the pro-dopaminergic effect of this compound in a rat model of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in saline)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
This compound (GBR-12909)
-
Vehicle for this compound (e.g., saline or DMSO/saline mixture)
-
Automated rotometer system or observation chamber
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration of 4 µg/µL. Prepare fresh and protect from light.
-
Stereotaxic Surgery:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).[9][11]
-
Slowly lower the Hamilton syringe to the target coordinates.
-
Infuse 2 µL of the 6-OHDA solution over 4 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting.
-
Suture the incision and allow the animal to recover for at least 2-3 weeks.
-
-
This compound Administration and Rotational Behavior:
-
Habituate the rat to the testing environment (rotometer bowl).
-
Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 10 or 30 mg/kg).[4]
-
Immediately place the animal in the rotometer.
-
Record the number of full 360° ipsilateral (towards the lesion) and contralateral (away from the lesion) rotations over a period of 90-120 minutes.
-
Data Analysis:
-
Calculate the net rotations (ipsilateral - contralateral turns). A significant increase in net ipsilateral rotations following this compound administration indicates a potentiation of dopamine signaling in the intact hemisphere.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. conductscience.com [conductscience.com]
- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA lesion models of Parkinson’s disease in the rat -ORCA [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Vanoxerine Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with Vanoxerine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound solubility in a question-and-answer format.
Q1: My this compound (free base) is not dissolving in water. What should I do?
A1: this compound free base is practically insoluble in water[1]. For aqueous applications, it is highly recommended to use the dihydrochloride salt form, which has enhanced water solubility[2]. If you must use the free base, consider dissolving it in an organic solvent like DMSO first to create a stock solution[1].
Q2: I'm using this compound dihydrochloride, but it's still not dissolving well in water. How can I improve its solubility?
A2: While this compound dihydrochloride is more water-soluble than the free base, its solubility in aqueous solutions can still be limited. To aid dissolution, you can try the following methods:
-
Sonication: Use a standard laboratory ultrasonic bath to accelerate dissolution.[3][4]
-
Heating: Gently warm the solution. For example, heating to 45°C or even 60°C has been suggested to improve solubility in water.[3][5]
-
pH Adjustment: Although not explicitly detailed in the provided results, for amine-containing compounds like this compound, solubility can be pH-dependent. Ensure your aqueous medium is not basic, as this could cause the free base to precipitate.
Q3: My this compound solution, prepared from a DMSO stock, turned cloudy or precipitated when I diluted it in my aqueous buffer. Why did this happen and how can I prevent it?
A3: This is a common issue known as precipitation upon dilution. It occurs when a drug that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The DMSO concentration is no longer high enough to keep the drug dissolved.
To prevent this:
-
Use Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline or PBS.[3][4]
-
Lower the Final Concentration: Ensure that the final concentration of this compound in your aqueous solution does not exceed its maximum solubility in that specific medium.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the drug.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: The most commonly recommended solvent for preparing stock solutions of both this compound free base and its dihydrochloride salt is DMSO [1][3][6]. For this compound dihydrochloride, ethanol and water can also be used, although the solubility is lower than in DMSO[6]. When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of the compound[5][6].
Q5: What is the best way to store this compound in its solid form and as a stock solution?
A5:
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[3][4]. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place[1].
-
Stock Solutions: In-solvent stock solutions should be stored at -80°C for up to a year[3][4]. Some sources suggest storage at -20°C is acceptable for one month[5][7]. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound[7].
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that batch-to-batch variations may result in slightly different actual solubilities.[8]
| Compound Form | Solvent | Solubility | Concentration (Molar) | Notes |
| This compound (Free Base) | DMSO | Soluble | Not specified | |
| This compound (Free Base) | Water | Insoluble | Not specified | |
| This compound Dihydrochloride | DMSO | 9.4 mg/mL | 17.96 mM | Sonication and warming may be needed.[5] |
| This compound Dihydrochloride | DMSO | 17 mg/mL | 32.47 mM | Use fresh, anhydrous DMSO.[6] |
| This compound Dihydrochloride | DMSO | 50 mg/mL | 95.51 mM | Use fresh, anhydrous DMSO.[6] |
| This compound Dihydrochloride | Water | 1 mg/mL | 1.91 mM | Requires sonication, warming, and heating to 60°C.[5] |
| This compound Dihydrochloride | Water | 4 mg/mL | Not specified | |
| This compound Dihydrochloride | Water | 5 mg/mL | Not specified | |
| This compound Dihydrochloride | Ethanol | 2 mg/mL | Not specified | |
| This compound Dihydrochloride | Ethanol | 3 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Dihydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.
Materials:
-
This compound dihydrochloride (MW: 523.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound dihydrochloride powder. For 1 mL of a 10 mM stock solution, you will need 5.23 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath and sonicate for 10-15 minutes.
-
Warming (if necessary): If solids persist, warm the solution gently to 37-45°C until the solute is fully dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing a this compound dihydrochloride formulation suitable for intraperitoneal (i.p.) injection in animal models. This formulation uses a co-solvent system to maintain solubility in an aqueous vehicle.
Materials:
-
This compound dihydrochloride stock solution in DMSO (e.g., 20.8 mg/mL as per one protocol[5])
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile tubes
Procedure:
-
Initial Mixture: In a sterile tube, add 100 µL of the this compound dihydrochloride DMSO stock solution (20.8 mg/mL).
-
Add PEG300: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Usage: It is recommended to prepare this working solution fresh on the day of use.[4][5] If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound dihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
Vanoxerine & hERG Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on understanding and mitigating the off-target effects of Vanoxerine on the hERG (human Ether-a-go-go-Related Gene) potassium channel. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target effect on the hERG channel?
This compound is a potent and high-affinity blocker of the hERG (KCNH2) voltage-gated potassium channel.[1][2][3] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel's function (specifically the IKr current) can delay this repolarization, which is a primary concern for cardiotoxicity. This compound's inhibitory concentration (IC50) for hERG has been reported in the nanomolar range, indicating a high potential for interaction.[3][4]
Q2: Why is this compound's potent hERG blockade a significant concern for researchers?
For researchers studying this compound's primary target, the dopamine transporter (DAT), its potent hERG channel inhibition presents a significant confounding variable.[5][6] The concentrations at which this compound inhibits DAT can overlap with those that block hERG channels. This can lead to misinterpretation of experimental results, particularly in studies involving cardiac cells, tissues, or in vivo models, where off-target cardiac effects can mask or alter the intended experimental outcomes.
Q3: Despite its potent hERG blockade, this compound is reported to have a lower proarrhythmic risk than other hERG inhibitors. Why is this, and is mitigation still necessary?
This compound exhibits a phenomenon known as "Multiple Ion Channel Effects" (MICE), where it blocks not only hERG potassium channels but also cardiac sodium (NaV1.5) and L-type calcium (CaV1.2) channels.[1][2][5][7] This multi-channel blockade creates a balanced effect on the cardiac action potential. While hERG inhibition prolongs the action potential, the concurrent block of sodium and calcium channels can counteract this effect, leading to a surprisingly neutral outcome on the QT interval and a lower risk of Torsades de Pointes (TdP).[2][7]
However, mitigation is still crucial for researchers. The MICE phenomenon describes the net effect in cardiac tissue. If a study is focused on non-cardiac systems (e.g., neuronal DAT function) or aims to isolate the specific consequences of DAT inhibition, the potent hERG activity remains an undesirable off-target effect that needs to be controlled or accounted for to ensure data integrity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on its primary target (DAT) and key cardiac ion channels. This data is essential for designing experiments with appropriate concentration ranges to minimize off-target effects.
| Target | Metric | Reported Value (nM) | Assay Type |
| Dopamine Transporter (DAT) | Ki | 1 | Competitive Binding Assay[8] |
| hERG (IKr current) | IC50 | 0.84 | Patch-Clamp Assay[3][4] |
| hERG (IKr current) | IC50 | 75 | Thallium Flux Assay[4] |
| Sodium Channel (hNaV1.5) | IC50 | ~600 (at holding potential -120 mV) | Patch-Clamp Assay[7] |
| Calcium Channel (hCaV1.2) | IC50 | ~1300 (at holding potential -40 mV) | Patch-Clamp Assay[7] |
Note: IC50 values can vary significantly based on the experimental conditions, such as temperature, voltage protocol, and assay technology (e.g., patch-clamp vs. flux assays).[9]
Troubleshooting Guides
Problem 1: My patch-clamp recordings of hERG currents with this compound are unstable and show significant rundown.
-
Possible Cause: The hERG current itself is known to exhibit a "rundown" phenomenon during whole-cell patch-clamp experiments, where the current amplitude decreases over time.[10][11] Additionally, as a lipophilic compound, this compound may precipitate in aqueous solutions or adhere to perfusion systems.[9]
-
Troubleshooting Steps:
-
Optimize Internal Solution: To ensure channel health and stability, include 5 mM ATP and 0.3 mM GTP in your pipette (internal) solution.[11]
-
Consider Perforated Patch: To better preserve the intracellular environment and reduce rundown, use the perforated patch-clamp technique with an agent like β-escin or amphotericin B.[11]
-
Ensure Compound Solubility: If precipitation is suspected, consider adding a surfactant to the extracellular solution to improve the solubility of hydrophobic compounds.[12]
-
Factor in Rundown: Before applying this compound, record a stable baseline and quantify the rate of rundown. This baseline rundown can then be subtracted from the observed drug effect to calculate a more accurate percentage of inhibition.
-
Strict Time Control: Apply the vehicle and different concentrations of this compound for consistent and controlled time periods to ensure that comparisons are valid.
-
Problem 2: I am observing unexpected toxicity in my cell-based or in vivo model at concentrations intended to only target the dopamine transporter (DAT).
-
Possible Cause: Due to the high potency of this compound on hERG channels (IC50 in the low nanomolar range), there is a narrow window between the effective concentrations for DAT inhibition and the onset of hERG blockade. Your experimental concentrations may be inadvertently inhibiting hERG.
-
Troubleshooting Steps:
-
Verify Effective Concentrations: Perform a detailed concentration-response curve for both DAT and hERG inhibition in your specific experimental system to understand the therapeutic window.
-
Use the Lowest Effective Dose: Titrate this compound to the lowest possible concentration that yields the desired effect on DAT to minimize engagement of the hERG channel.
-
Consider Structural Analogs: If the off-target effects remain problematic, investigate or synthesize structural analogs of this compound designed to have lower hERG affinity (see mitigation strategies below).
-
Control Experiments: Use a potent and selective hERG blocker (e.g., E-4031) as a positive control to confirm if the observed toxicity matches a hERG inhibition profile.[13]
-
Experimental Protocols & Mitigation Strategies
Protocol: Manual Whole-Cell Patch-Clamp for hERG Inhibition Assessment
This protocol provides a standard method for quantifying the inhibitory effect of this compound on hERG channels expressed in a stable cell line.
-
Cell Culture:
-
Use Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (hERG).
-
Culture cells under standard conditions (37°C, 5% CO2). Plate onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Na. Adjust pH to 7.2 with KOH.[10]
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature or physiological temperature (35-37°C), ensuring the temperature is stable and reported.[14]
-
Use an amplifier and data acquisition system to record currents.
-
Achieve a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
-
Voltage Protocol:
-
Maintain a holding potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV or -40 mV for 2-4 seconds. This step will elicit the characteristic hERG "tail current," which is used for quantification as channels recover from inactivation.[9][10]
-
Repeat this pulse every 15-20 seconds.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current before (control) and after the application of this compound.
-
Establish a stable baseline recording in the external solution, followed by application of the vehicle (e.g., 0.1% DMSO) to check for solvent effects.
-
Apply increasing concentrations of this compound sequentially.
-
Calculate the percentage of inhibition at each concentration using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
At the end of the experiment, apply a saturating concentration of a known hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is from hERG channels.[14]
-
Chemical Mitigation Strategies for Designing this compound Analogs
For medicinal chemists aiming to reduce the hERG liability of this compound while preserving DAT affinity, several established strategies can be employed.[15][16]
-
Reduce Basicity: The basic nitrogen in the piperazine ring is a common feature of hERG inhibitors. Lowering the pKa of this amine by replacing the piperazine with a less basic moiety or introducing adjacent electron-withdrawing groups can significantly reduce hERG affinity.[15][16]
-
Decrease Lipophilicity: High lipophilicity (measured as cLogP) is strongly correlated with hERG inhibition. Introducing polar functional groups (e.g., hydroxyls, amides) or removing bulky, non-polar groups can lower the compound's affinity for the hydrophobic regions within the hERG channel pore.[15][17]
-
Introduce an Acidic Moiety: Adding a carboxylic acid to the molecule can create a zwitterion. This dramatically alters the physicochemical properties of the compound, often reducing its ability to effectively bind to the hERG channel.[15][16]
Visualizations
References
- 1. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. fda.gov [fda.gov]
- 15. drughunter.com [drughunter.com]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
Vanoxerine Animal Study Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Vanoxerine (GBR-12909) in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective dopamine reuptake inhibitor (DRI).[1][2] It binds with high affinity to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and thereby increasing its extracellular concentration.[3][4] Unlike cocaine, this compound has a slower dissociation rate from the DAT, which results in a more sustained, low-level elevation of dopamine.[3][5] Additionally, this compound has been shown to block cardiac hERG potassium channels, which is a critical consideration for potential cardiotoxicity.[1][6]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration in rodent studies are intraperitoneal (i.p.) and intravenous (i.v.) injections.[2][7][8] Oral administration (p.o.) has also been used, though bioavailability can be affected by food intake.[3] The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental design.[9][10]
Q3: What is a typical dosage range for this compound in rats and mice?
A3: The appropriate dosage of this compound can vary significantly based on the animal model, the research question, and the route of administration. For behavioral studies in mice, intraperitoneal doses often range from 2.5 to 20 mg/kg.[2] In rats, i.p. doses between 3.0 and 30.0 mg/kg have been used to study effects on cocaine self-administration.[11] In primates, intravenous administration of 1 to 3 mg/kg has been shown to be effective in reducing cocaine self-administration.[3][4][8] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared and stored?
A4: this compound dihydrochloride is typically dissolved in sterile distilled water or saline (0.9% NaCl).[7] It is advisable to prepare solutions fresh on the day of testing. For storage, the powdered compound should be kept in a cool, dry place, protected from light, according to the manufacturer's instructions.
Dosage and Administration Data Summary
The following table summarizes common dosage ranges and administration routes for this compound in various animal models as reported in the literature.
| Animal Model | Route of Administration | Dosage Range | Observed Effect/Application | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Dose-dependent increase in ambulatory activity. | [2] |
| Rat | Intraperitoneal (i.p.) | 0.25 - 1 mg/kg | Effects on attention and impulsivity. | [7] |
| Rat | Intraperitoneal (i.p.) | 3.0 - 30.0 mg/kg | Decreased cocaine self-administration. | [11] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Increased dopamine levels in the striatum. | [12] |
| Rhesus Monkey | Intravenous (i.v.) | 1 - 3 mg/kg | Reduced or eliminated cocaine self-administration. | [3][8][13] |
Troubleshooting Guide
Q: My animals are showing hyperactivity and anxiety at doses that are reported to be therapeutic. What should I do?
A: Acute administration of this compound can indeed induce hyperactivity and anxiety in mice.[13] If these effects are confounding your experimental results, consider the following:
-
Dose Reduction: You may be in the upper range of the dose-response curve. Try reducing the dose to a level that still engages the dopamine transporter but produces fewer stimulant-like side effects.
-
Acclimatization: Ensure that animals are properly habituated to the testing environment and injection procedures to minimize stress-induced behavioral changes.
-
Chronic Dosing: Some studies suggest that the behavioral profile of this compound may change with repeated administration. A chronic dosing regimen might be more appropriate for your research question.
Q: I am concerned about the potential cardiotoxicity of this compound. How can I monitor for this?
A: this compound is a known blocker of hERG potassium channels, which can lead to QT interval prolongation and potential arrhythmias.[1][6] While some studies in canines and humans have shown a favorable therapeutic index, caution is warranted.[1]
-
Electrocardiogram (ECG) Monitoring: If your facility is equipped for it, performing ECG measurements in a subset of animals can directly assess cardiac effects.
-
Dose Selection: Use the lowest effective dose to minimize the risk of off-target cardiac effects.
-
Observation: Closely monitor animals for any signs of distress, such as changes in breathing or lethargy, following administration.
Q: The behavioral effects of this compound in my study are less pronounced than expected. What could be the issue?
A: Several factors could contribute to a diminished response:
-
Drug Solution: Ensure your this compound solution was prepared correctly and is not degraded. Prepare fresh solutions for each experiment.
-
Route of Administration: Intraperitoneal injections can sometimes be accidentally administered into the subcutaneous space or an organ, leading to variable absorption. Ensure proper i.p. injection technique.
-
Animal Strain/Sex: Different strains or sexes of rodents can exhibit varied metabolic rates and sensitivities to pharmacological agents. Check if your chosen strain is appropriate.
-
Baseline Activity: The effect of a stimulant can be influenced by the baseline state of the animal. Ensure that testing conditions are consistent and that baseline activity levels are stable.
Experimental Protocols
Protocol: Assessment of Locomotor Activity in Mice
This protocol describes a typical experiment to assess the effect of this compound on spontaneous locomotor activity in mice.
-
Animal Subjects: Male C57BL/6J mice, 8-10 weeks old, housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Materials:
-
This compound dihydrochloride
-
Sterile 0.9% saline
-
Open field activity chambers equipped with infrared beams to track movement.
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound dihydrochloride in sterile 0.9% saline to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20 mg/kg).
-
The injection volume should be consistent across all animals, typically 10 ml/kg.
-
-
Experimental Procedure:
-
Habituation: On two consecutive days prior to testing, handle each mouse for 2 minutes and place it in the open field chamber for 30 minutes to acclimate to the environment and reduce novelty-induced hyperactivity.
-
Test Day:
-
Transport the mice to the testing room at least 1 hour before the experiment begins.
-
Administer this compound (at the chosen dose) or vehicle (saline) via intraperitoneal (i.p.) injection.[2]
-
Immediately after injection, place the mouse in the center of the open field chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for a period of 60-120 minutes. Data is often analyzed in time bins (e.g., 5-10 minutes) to observe the onset and duration of the drug's effect.
-
-
-
Data Analysis:
-
Analyze the data using a one-way or two-way ANOVA, with drug dose as the independent variable and locomotor activity as the dependent variable.
-
Post-hoc tests (e.g., Tukey's or Dunnett's) can be used to compare individual dose groups to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Experimental Workflow
Caption: A typical experimental workflow for a this compound animal study.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]
- 6. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. downstate.edu [downstate.edu]
- 11. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GBR12909 ( this compound ) and dopamine neurotransmission [cocaine.wiki]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Vanoxerine Cardiotoxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Vanoxerine-induced cardiotoxicity in experimental models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high QT prolongation or action potential duration (APD) prolongation at low this compound concentrations. | High sensitivity of the experimental model to hERG channel blockade. Low expression or function of counterbalancing ion channels (e.g., Ca²⁺, Na⁺). | 1. Verify the IC₅₀ of this compound on hERG, ICa-L, and INa in your specific cell model. 2. Consider using a model with a more comprehensive ion channel expression profile, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1][2] 3. Perform concentration-response curves to determine the precise potency in your system. |
| Early afterdepolarizations (EADs) and arrhythmias observed at therapeutic concentrations. | Imbalance between inward and outward currents during repolarization, primarily due to potent hERG blockade.[1][3] This can be exacerbated by slow pacing rates. | 1. Increase the pacing frequency of your cellular or tissue model. This compound's block of Na⁺ and Ca²⁺ channels is strongly frequency-dependent, which can mitigate EADs at faster rates.[1][4][5] 2. Co-administer a calcium channel agonist or a sodium channel opener to counteract the multi-channel blockade, although this may complicate data interpretation. 3. Ensure physiological ion concentrations in your experimental buffer, as hypokalemia can exacerbate proarrhythmic effects.[6] |
| Discrepancy between in vitro and in vivo cardiotoxicity results. | Differences in metabolic profiles, protein binding, and integrated physiological responses between isolated cells/tissues and a whole organism. Animal models may not fully recapitulate human cardiac electrophysiology.[1] | 1. Use hiPSC-CMs, which can offer a more predictive human-based in vitro model.[1][2] 2. Employ more complex in vitro models like microphysiological systems (MPS) that better mimic tissue-level interactions.[1] 3. When using animal models, consider species with cardiac electrophysiology more similar to humans, such as canines or primates.[5][7] |
| Difficulty replicating the anti-arrhythmic effects of this compound seen in some studies. | The anti-arrhythmic effect of this compound is often attributed to its multi-ion channel effects (MICE) and frequency-dependent block.[3][4][5][7] The experimental conditions may not be optimal to observe these properties. | 1. Utilize an arrhythmia induction protocol in your model (e.g., sterile pericarditis in canines or burst pacing in isolated hearts) to test this compound's ability to terminate or prevent arrhythmias.[3][7] 2. Vary the pacing frequency to assess the frequency-dependent nature of the block.[1][4][5] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cardiotoxicity?
This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[4][7][8] Inhibition of this channel delays ventricular repolarization, leading to QT interval prolongation and an increased risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[1]
2. How can this compound exhibit both pro-arrhythmic and anti-arrhythmic properties?
This paradox is explained by this compound's action as a multi-ion channel blocker.[4][5][7] While it potently blocks the pro-arrhythmic hERG channel, it also blocks L-type calcium (ICa-L) and late sodium (INa) currents, particularly in a frequency-dependent manner.[4][5] This multi-channel blockade can, under certain conditions, shorten the action potential duration and suppress early afterdepolarizations, producing an anti-arrhythmic effect similar to drugs like amiodarone.[4][5]
3. What are the most suitable in vitro models for studying this compound's cardiotoxicity?
While cell lines overexpressing single ion channels (e.g., HEK293-hERG) are useful for determining specific channel block potency, they do not capture the integrated electrophysiological response.[9] Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly favored as they provide a more physiologically relevant human model.[1][2] These can be used in monolayer cultures with multi-electrode arrays (MEAs) or in more complex 3D microphysiological systems (MPS) to assess electrophysiology, calcium handling, and contractility.[1]
4. Are there ways to pharmacologically mitigate this compound's cardiotoxicity in an experimental setting?
While not a clinical strategy, in a research context, you could explore co-administration of agents that counteract its primary effects. For instance, a potassium channel opener could theoretically oppose the hERG block. However, a more relevant approach to understanding its safety profile is to leverage its inherent frequency-dependent properties by altering pacing rates in your model.[1]
5. What concentrations of this compound are typically associated with cardiotoxic effects?
The IC₅₀ for hERG channel block by this compound is in the nanomolar range. In some studies, pro-arrhythmic events like EADs have been observed in hiPSC-CMs at concentrations as low as 10 nM.[1] However, the concentration at which toxicity manifests is highly dependent on the experimental model and conditions (e.g., pacing frequency).
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on cardiac ion channels.
Table 1: this compound IC₅₀ Values for Key Cardiac Ion Channels
| Ion Channel | Cell Line | IC₅₀ (nM) | Hill Coefficient | Reference |
| hERG (IKr) | HEK293 | 85.2 ± 6.3 | 1.62 ± 0.17 | [3] |
| hCav1.2 (ICa-L) | HEK293 | 290 | 1.0 | [3] |
| hNav1.5 (INa) | HEK293 | 560 | 1.0 | [3] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD) in hiPSC-CMs
| This compound Concentration | Pacing Frequency | APD₉₀ Change from Control | EADs Observed? | Reference |
| 10 nM | Spontaneous | Prolonged | Yes | [1] |
| 100 nM | Spontaneous | Significantly Prolonged | Yes | [1] |
| 10-100 nM | 1.5 Hz | Prolonged, but less than spontaneous | No | [1] |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Ion Channels using Whole-Cell Patch Clamp
This protocol is adapted from methodologies used to study drug effects on heterologously expressed ion channels.[4][9]
-
Cell Culture: Culture HEK293 cells stably transfected with the gene for the desired ion channel (e.g., KCNH2 for hERG) under standard conditions.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for hERG): (in mM) 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell gigaseal.
-
Apply a voltage-clamp protocol appropriate for the channel of interest. For hERG, a typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Perfuse the cells with the external solution containing vehicle control, followed by increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis: Measure the peak tail current (for hERG) at each this compound concentration. Normalize the data to the control current and fit to the Hill equation to determine the IC₅₀ and Hill coefficient.
Protocol 2: Evaluation of Pro-arrhythmic Risk using hiPSC-CMs on a Multi-Electrode Array (MEA)
This protocol is based on the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA).[1]
-
Cell Culture: Culture hiPSC-CMs on MEA plates according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
MEA Recording:
-
Acclimatize the MEA plate on the recording platform at 37°C.
-
Record baseline field potential (FP) activity for at least 10 minutes.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the vehicle control to the wells and record for 10-20 minutes.
-
Sequentially add increasing concentrations of this compound, allowing for a 10-20 minute equilibration and recording period at each concentration.
-
-
Data Analysis:
-
Analyze the MEA recordings to determine the field potential duration (FPD), which is analogous to the QT interval.
-
Quantify the beat period (rate) and look for arrhythmic events such as EAD-like activity (seen as "beating on the repolarization wave") or irregular rhythms.
-
Calculate the concentration-dependent changes in these parameters.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 686 Dose-dependent effects of this compound on cardiac electrophysiology of the isolated rabbit heart [dgk.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. fda.gov [fda.gov]
Vanoxerine Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Vanoxerine (GBR-12909) experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this potent dopamine reuptake inhibitor. Here you will find troubleshooting advice, detailed experimental protocols, and key pharmacological data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My measured IC50 or Ki value for this compound at the dopamine transporter (DAT) is different from the literature. What could be the cause?
A1: Discrepancies in IC50 and Ki values are a common issue and can arise from several factors:
-
Experimental System: The cell line used (e.g., HEK293, CHO), the expression level of DAT, and the species from which the transporter is derived can all influence the results.
-
Radioligand Choice: Different radioligands used in binding assays (e.g., [3H]WIN 35,428, [125I]RTI-55) have different binding kinetics and affinities, which can affect the calculated Ki of this compound.
-
Assay Buffer Composition: The ionic composition of the buffer can impact this compound's potency. For instance, the presence of certain monovalent ions can reduce its inhibitory effect.
-
Incubation Time and Temperature: Inadequate incubation time may not allow the binding to reach equilibrium, leading to inaccurate results. Temperature can also affect binding kinetics.
-
Data Analysis: The model used to fit the data (e.g., one-site vs. two-site binding) can influence the calculated values.
Troubleshooting Steps:
-
Verify Cell Line and Transporter Expression: Ensure the correct cell line and DAT construct are being used. Check the expression levels if possible.
-
Standardize Assay Conditions: Carefully control buffer composition, pH, temperature, and incubation time. Use conditions that are consistent with published protocols.
-
Use Appropriate Controls: Include a known DAT inhibitor with a well-established Ki as a positive control to validate your assay.
-
Check Radioligand Concentration: Use a radioligand concentration at or below its Kd for competition binding assays.
-
Review Data Analysis: Ensure you are using the correct Cheng-Prusoff equation for calculating Ki from IC50 and that your curve fitting is appropriate.
Q2: I'm observing high variability in my in vivo behavioral experiments (e.g., locomotor activity, self-administration). What are some potential reasons?
A2: In vivo experiments are susceptible to a variety of confounding factors:
-
Pharmacokinetics: this compound exhibits non-linear pharmacokinetics, and its oral bioavailability is significantly increased by the presence of food.[1][2] Fasting or feeding status of the animals can therefore lead to large variations in drug exposure.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will affect the absorption and bioavailability of this compound.
-
Animal Handling and Stress: Stress from handling and the novelty of the testing environment can significantly impact locomotor activity and other behavioral measures, potentially masking or exaggerating the effects of this compound.[3]
-
Individual Animal Differences: Animals exhibit individual differences in their baseline activity levels and sensitivity to drugs.[3] It is important to randomize animals into groups properly.
-
Sensitization: Repeated administration of this compound can lead to behavioral sensitization, where the locomotor-activating effects become more pronounced with each dose.[4]
Troubleshooting Steps:
-
Control for Feeding Status: Standardize the feeding schedule of your animals to ensure consistent drug absorption for oral administration.
-
Acclimatize Animals: Habituate the animals to the testing environment and handling procedures to reduce stress-induced variability.
-
Randomize and Counterbalance: Properly randomize animals to different treatment groups and counterbalance the order of testing.
-
Consider a Washout Period: If conducting a within-subjects design, ensure an adequate washout period between drug administrations to avoid carryover effects and sensitization.
-
Monitor Drug Plasma Levels: If possible, collect blood samples to correlate behavioral effects with plasma concentrations of this compound.
Q3: My electrophysiology recordings show inconsistent block of hERG channels with this compound.
A3: The block of hERG channels by this compound is known to be complex and can be influenced by several experimental parameters:
-
Frequency Dependence: this compound's block of hERG, as well as sodium and calcium channels, is strongly frequency-dependent.[5][6] The stimulation frequency used in your voltage-clamp protocol will significantly impact the observed block.
-
Voltage Protocol: The specific voltage protocol used (e.g., step-ramp vs. simple step) can affect the conformational state of the channel and, consequently, the binding of this compound.[7] This can lead to different IC50 values.
-
Temperature: Ion channel kinetics are temperature-sensitive. Experiments should be conducted at a consistent and reported temperature.[8]
-
Solution Stability: Ensure that this compound is fully dissolved and stable in your recording solution throughout the experiment.
Troubleshooting Steps:
-
Standardize Voltage Protocol and Frequency: Use a consistent and well-described voltage protocol and stimulation frequency in all experiments.
-
Control Temperature: Maintain a constant temperature during recordings and report it in your methodology.
-
Prepare Fresh Solutions: Prepare fresh this compound solutions daily to avoid degradation.
-
Include a Positive Control: Use a known hERG blocker (e.g., dofetilide) as a positive control to confirm the sensitivity of your assay.
Q4: I am having trouble with this compound solubility and stability in my experimental solutions.
A4: this compound is a lipophilic compound, which can present solubility challenges.
-
Choice of Salt Form: The dihydrochloride salt of this compound (GBR-12909 dihydrochloride) generally has better water solubility and stability compared to the free base.[9]
-
Solvent: For in vitro experiments, stock solutions are typically prepared in DMSO.[2][10] For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and saline, or suspensions in vehicles like carboxymethylcellulose (CMC-Na) are used.[2][10]
-
Storage: Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for at least a month at -20°C and up to six months at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
Aqueous Stability: The stability of this compound in aqueous buffers may be limited. It is advisable to prepare working dilutions fresh from the stock solution on the day of the experiment.
Troubleshooting Steps:
-
Use the Dihydrochloride Salt: Whenever possible, use this compound dihydrochloride for improved solubility and stability.
-
Proper Stock Solution Preparation: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Sonication may aid dissolution.[11]
-
Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment.
-
Check for Precipitation: Visually inspect your solutions for any signs of precipitation, especially after dilution in aqueous buffers.
Quantitative Data
The following tables summarize key quantitative data for this compound from various sources to aid in the comparison of experimental results.
Table 1: this compound Affinity and Potency at the Dopamine Transporter (DAT)
| Parameter | Value | Species | Assay/System | Reference |
| Ki | 1 nM | Rat | Dopamine Uptake Inhibition | [9][12] |
| Ki | 9 nM | Human | [3H]WIN 35,428 Binding | [1][13][14] |
| Ki | 16.9 nM | Not Specified | Antagonist at DAT1 | [15] |
| IC50 | 4.3 nM | Rat | [3H]Dopamine Uptake | [5] |
| IC50 | 3.7 nM | Rat | [125I]RTI-55 Binding | [5] |
| IC50 | 40 nM | Human | [3H]DA Uptake in HEK293 cells | [9] |
| IC50 | 43 nM | Human | [3H]Dopamine Uptake in HEK293 cells | [9] |
Table 2: this compound Potency at Off-Target Ion Channels
| Target | IC50 | Species/System | Reference |
| hERG (Kv11.1) | 0.84 nM | hKv11.1 expressed in cells | [16] |
| hERG (Kv11.1) | 75 nM | Thallium flux assay | [17] |
| hNav1.5 (Sodium Channel) | 830 nM | hNav1.5 expressed in cells | [16] |
| hCav1.2 (L-type Calcium Channel) | 320 nM | hICa,L in cells | [16] |
| Sigma Receptor | 48 nM | Rat Brain | [18] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing DAT (e.g., HEK293-hDAT) or rodent striatal tissue.
-
Radioligand: [3H]WIN 35,428
-
Non-specific binding agent: Cocaine (e.g., 30 µM) or GBR 12783 (e.g., 1 µM)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
This compound stock solution (in DMSO) and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add assay buffer, radioligand (at a concentration near its Kd, e.g., 3.5 nM [3H]WIN 35,428), and either vehicle, this compound dilution, or the non-specific binding agent.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Block
Objective: To measure the inhibitory effect of this compound on hERG potassium channels.
Materials:
-
Cell line stably expressing hERG channels (e.g., HEK293-hERG).
-
External solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4).
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2).
-
This compound stock solution and dilutions in the external solution.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a hERG-expressing cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Perfuse the cell with different concentrations of this compound and record the steady-state block of the hERG current at each concentration.
-
After drug application, wash out the drug with the external solution to check for reversibility of the block.
-
Measure the peak tail current amplitude in the presence and absence of the drug.
-
Plot the percentage of current inhibition against the logarithm of this compound concentration and fit the data to a Hill equation to determine the IC50.
Visualizations
This compound's Primary Mechanism of Action
Caption: this compound blocks the dopamine transporter (DAT).
Troubleshooting Workflow for Inconsistent DAT Binding Results
Caption: Decision tree for troubleshooting DAT binding assays.
Experimental Workflow for In Vivo Behavioral Studies
Caption: Workflow for conducting behavioral experiments.
References
- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound dihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 12. GBR 12909 dihydrochloride |this compound | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]
- 15. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]
- 16. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Vanoxerine's Metabolism in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when designing and executing experiments that account for the metabolism of Vanoxerine.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies have identified CYP3A4 as the major enzyme responsible for its biotransformation.[1] Other isoforms, CYP2C8 and CYP2E1, may also play a minor role in its metabolism.[1] The main metabolic transformations include N-dealkylation and hydroxylation. While not definitively reported, N-oxidation and subsequent glucuronidation are also potential metabolic pathways for piperazine-containing compounds.[2]
Q2: What are the known metabolites of this compound?
A2: Two primary human metabolites of this compound have been identified as:
-
4-[3-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazino]propyl]phenol
-
1-Phenyl-3-[4-[2-(4,4'-difluorobenzhydryloxy)ethyl]piperazino]-1-propanol[3]
Q3: How does food intake affect the bioavailability of this compound?
A3: The oral bioavailability of this compound is significantly influenced by food. Compared to a fasting state, a low-fat meal can increase bioavailability by 76%, while a high-fat meal can increase it by as much as 255%.[3] This is a critical consideration for in vivo experimental design and for the interpretation of pharmacokinetic data.
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound exhibits a long elimination half-life, which increases with the dose. At a daily dose of 75 mg, the mean elimination half-life is approximately 53.5 hours, and it extends to 66 hours at a 125 mg/day dose.[4] The plasma protein binding of this compound is high, at around 99%.[4]
Troubleshooting Guides
In Vitro Metabolism Assays
Problem 1: High variability or poor reproducibility in metabolic stability assays.
-
Possible Cause 1: Inconsistent protein concentration.
-
Solution: Ensure accurate and consistent protein concentrations (e.g., human liver microsomes, S9 fraction, or recombinant enzymes) across all wells and experiments. Perform a protein quantification assay (e.g., BCA assay) on your enzyme preparation before use.
-
-
Possible Cause 2: Substrate concentration issues.
-
Solution: Verify the final concentration of this compound in the incubation. Ensure that the concentration is within the linear range of the enzyme kinetics if determining intrinsic clearance. For initial screening, use a concentration that is sensitive to metabolic turnover.
-
-
Possible Cause 3: High protein binding of this compound.
-
Solution: this compound is highly protein-bound, which can reduce its free concentration available for metabolism.[4] Consider using lower protein concentrations in your assay or using mathematical models to correct for the unbound fraction.
-
-
Possible Cause 4: Instability of cofactors.
-
Solution: Prepare fresh cofactor solutions (e.g., NADPH) immediately before use. Keep cofactor solutions on ice.
-
Problem 2: Difficulty in detecting and quantifying this compound metabolites by LC-MS.
-
Possible Cause 1: Poor ionization of piperazine metabolites.
-
Solution: Optimize the mobile phase composition and pH to enhance the ionization of the piperazine ring. Acidic mobile phases (e.g., containing 0.1% formic acid) are generally effective for positive ion mode electrospray ionization (ESI).
-
-
Possible Cause 2: Matrix effects from the biological matrix.
-
Solution: Employ a robust sample preparation method to remove interfering matrix components. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Possible Cause 3: Low abundance of metabolites.
-
Solution: Increase the incubation time or the concentration of the enzyme source to generate a higher concentration of metabolites. Ensure the LC-MS/MS method is optimized for sensitivity, including the selection of appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
In Vivo Pharmacokinetic Studies
Problem 1: Unexpectedly high or low plasma concentrations of this compound.
-
Possible Cause 1: Uncontrolled food intake in study subjects.
-
Solution: Due to the significant food effect on this compound's bioavailability, it is crucial to standardize the feeding schedule of the animal subjects.[3] For human studies, dosing should be performed under strictly controlled fasting or fed conditions.
-
-
Possible Cause 2: Co-administration of CYP3A4 inhibitors or inducers.
-
Solution: Review all co-administered compounds for their potential to inhibit or induce CYP3A4. Strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase this compound exposure, while inducers (e.g., rifampin, carbamazepine) can decrease it.[4]
-
-
Possible Cause 3: Genetic polymorphism in metabolizing enzymes.
-
Solution: While not extensively documented for this compound, polymorphisms in CYP3A4, CYP2C8, and CYP2E1 can lead to inter-individual variability in metabolism. Consider genotyping study subjects if significant unexplained variability is observed.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Dose (mg/day) | Cmax (nmol/L) | AUC (h·nmol/L) | tmax (h) | Oral Clearance (L/h) | Elimination Half-life (h) |
| 25 | 17.9 | 81 | 0.91 | 660 | Not Reported |
| 75 | 81.1 | 365 | 0.93 | 478 | 53.5 |
| 125 | 236.5 | 1116 | 1.13 | 250 | 66.0 |
Data sourced from PubChem and DrugBank.[3][4]
Table 2: Effect of Food on Oral Bioavailability of this compound
| Meal Type | Increase in Bioavailability (compared to fasting) |
| Low-Fat Meal | 76% |
| High-Fat Meal | 255% |
Data sourced from PubChem.[3]
Experimental Protocols
Protocol 1: Determination of Km and Vmax for this compound Metabolism by Human Liver Microsomes
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by human liver microsomes (HLM).
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a stable isotope-labeled this compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in phosphate buffer to achieve final concentrations ranging from approximately 0.1x to 10x the expected Km.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the HLM to the desired final protein concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension, this compound dilutions, and phosphate buffer to 37°C.
-
In a 96-well plate, add the HLM suspension and the appropriate this compound dilution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the formation of a specific metabolite or the depletion of the parent compound.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration ([S]).
-
Plot v versus [S] and fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General workflow for an in vitro metabolism study.
Caption: Decision tree for troubleshooting in vitro metabolism assays.
References
- 1. Metabolism of this compound, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
Mitigating the Abuse Potential of Vanoxerine in Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Vanoxerine, a potent dopamine reuptake inhibitor (DRI). While this compound shows therapeutic promise, its mechanism of action necessitates careful consideration and proactive measures to minimize its potential for abuse within a research context. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the safe and effective use of this compound in the laboratory.
I. Best Practices for Handling this compound in a Research Setting
Proper handling of compounds with abuse potential is paramount to ensure the safety of research personnel and the integrity of the study. The following are standard operating procedures (SOPs) that should be implemented in any laboratory working with this compound.
1. Access and Storage:
-
Controlled Access: this compound should be stored in a securely locked, substantially constructed cabinet or safe. Access should be restricted to authorized personnel only. A logbook should be maintained to record the date, time, quantity, and signature of the individual accessing the compound.
-
Inventory Management: A detailed inventory of this compound should be maintained, documenting the amount received, used, and disposed of. Regular audits of the inventory should be conducted to detect any discrepancies promptly.
-
Designated Work Areas: All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination and accidental exposure.
2. Personal Protective Equipment (PPE) and Safety Protocols:
-
Appropriate PPE: Researchers must wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound powder or solutions.
-
Spill and Exposure Procedures: A clear protocol for managing spills and accidental exposures should be in place. This should include the location of safety showers, eyewash stations, and first aid supplies. All personnel should be trained on these procedures.
-
Waste Disposal: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.
3. Personnel and Training:
-
Thorough Training: All personnel handling this compound must receive comprehensive training on its pharmacological properties, potential hazards, and the specific safety protocols in place. This training should be documented.
-
Accountability: A clear line of accountability for the handling and security of this compound should be established within the research team.
II. FAQs: Understanding and Minimizing this compound's Abuse Potential
This section addresses common questions regarding the abuse liability of this compound and provides practical advice for its responsible use in research.
Q1: What is the primary mechanism of action of this compound that contributes to its abuse potential?
This compound is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It binds to the dopamine transporter (DAT) with high affinity, blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[3] The elevation of dopamine in reward-related brain regions, such as the nucleus accumbens, is a key mechanism underlying the reinforcing effects of many drugs of abuse.[3]
Q2: How does this compound's pharmacological profile compare to a classic drug of abuse like cocaine?
While both this compound and cocaine are DRIs, they exhibit different binding kinetics at the DAT. This compound has a higher affinity for the DAT and a slower dissociation rate compared to cocaine.[4] This may contribute to a different subjective experience and potentially a lower abuse liability than cocaine, although some studies in primates suggest a moderate potential for abuse.[4]
Q3: What are the key experimental assays to assess the abuse potential of this compound?
The three "gold standard" preclinical assays for assessing abuse liability are:
-
Intravenous Self-Administration (IVSA): This is considered the most direct measure of the reinforcing effects of a drug.[5]
-
Conditioned Place Preference (CPP): This assay assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[2][6]
-
Drug Discrimination: This procedure evaluates the subjective effects of a drug by training animals to recognize and respond to its internal cues.
Q4: Are there any specific safety concerns for researchers administering this compound to animals?
Beyond the abuse potential, researchers should be aware of this compound's other pharmacological activities. It is also a potent blocker of the cardiac hERG potassium channel, which can lead to cardiotoxicity at higher doses.[2] Therefore, appropriate dose selection and monitoring for any adverse cardiovascular effects in animal models is crucial.
III. Quantitative Data Summary
The following tables provide a summary of key pharmacological data for this compound and common comparator compounds. This information is crucial for designing and interpreting abuse liability studies.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Dopamine Transporter) | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) |
| This compound (GBR 12909) | 1 - 9[1][7][8][9][10] | >100-fold lower affinity than DAT[7][11] | >100-fold lower affinity than DAT[7][11] |
| Cocaine | 230 - 490[12] | 480 - 740[12] | 200 - 700[12] |
| Methylphenidate | 60 - 193[3][12] | 55,000 - 132,000[3][12] | 38 - 100[3][12] |
| Bupropion | 2,800 - 305 (rat)[13][14] | 45,000[13] | 1,400 - 3,715 (rat)[13][14] |
Table 2: Monoamine Uptake Inhibition (IC50, nM)
| Compound | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake |
| This compound (GBR 12909) | 40 - 51 (rat neostriatum)[6] | Several-fold less potent than DA uptake[1] | 560 - 2600 (rat occipital cortex)[6] |
| Cocaine | ~200 - 700 | ~400 - 750 | ~400 - 750 |
| Methylphenidate (d-threo) | 33 (rat)[15] | >50,000 (rat)[15] | 244 (rat)[15] |
| Bupropion | 305 (rat)[14] | >10,000 | 3,715 (rat)[14] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Tmax | Cmax | Half-life |
| This compound | Human (oral) | 2-4 hours | Dose-dependent | ~6 hours[2] |
| Cocaine | Human (intranasal) | ~1 hour | Variable | ~1 hour |
| Methylphenidate | Human (oral, IR) | ~2 hours | Variable | ~2-3 hours |
| Bupropion | Human (oral, IR) | ~2 hours | Variable | ~21 hours (with metabolites) |
IV. Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key abuse liability assays and troubleshooting tips for common issues encountered during these experiments.
A. Intravenous Self-Administration (IVSA)
Objective: To determine if an animal will learn to perform a task (e.g., lever press) to receive an injection of this compound, indicating the drug has reinforcing properties.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Preparation:
-
Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the neck.
-
Post-operative recovery should be at least 5-7 days.
-
Catheter patency must be checked daily by flushing with a heparinized saline solution.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a swivel system to allow the animal free movement.
-
-
Training and Testing:
-
Acquisition: Animals are placed in the operant chamber for daily 2-hour sessions. A press on the "active" lever results in a brief infusion of this compound (e.g., 0.1-1.0 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence.
-
Dose-Response Curve: Once stable responding is established, the dose of this compound is varied across sessions to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule is used where the number of lever presses required for each infusion increases progressively. The "breakpoint" (the last ratio completed) is the primary measure.
-
-
Data Analysis:
-
The number of infusions per session, active vs. inactive lever presses, and the breakpoint on the progressive ratio schedule are the primary dependent variables.
-
Troubleshooting Guide: IVSA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no responding on the active lever | - Catheter is not patent (blocked).- The dose of this compound is too low (not reinforcing) or too high (aversive or motor-impairing).- Animal has not learned the lever-press contingency. | - Check catheter patency by flushing and observing for resistance. If blocked, attempt to clear with a smaller gauge needle or replace the catheter.- Test a wider range of doses.- Implement a food-training phase before drug self-administration to shape the lever-press response. |
| High and indiscriminate responding on both levers | - The dose of this compound is causing hyperactivity or stereotypy, leading to non-specific lever pressing. | - Lower the dose of this compound.- Observe the animal's behavior during the session for signs of motor impairment or stereotypy. |
| Animal appears distressed or has a seizure | - The dose is too high, leading to toxicity (e.g., cardiotoxicity). | - Immediately stop the infusion and remove the animal from the chamber. Provide supportive care as needed. Reduce the dose in subsequent sessions. |
B. Conditioned Place Preference (CPP)
Objective: To assess whether this compound produces a rewarding or aversive state by measuring the animal's preference for an environment previously paired with the drug.
Detailed Methodology:
-
Animal Model: Mice (e.g., C57BL/6) or rats are commonly used.
-
Apparatus:
-
A two- or three-compartment chamber with distinct visual and tactile cues in each compartment (e.g., different wall patterns, floor textures).
-
-
Procedure:
-
Pre-conditioning (Day 1): The animal is allowed to freely explore all compartments for 15-20 minutes to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of alternating daily sessions. On "drug" days, the animal receives an injection of this compound (e.g., 1-10 mg/kg, i.p.) and is confined to one of the compartments for 30 minutes. On "vehicle" days, the animal receives a saline injection and is confined to the other compartment. The drug-paired compartment should be counterbalanced across animals.
-
Post-conditioning (Day 10): The animal is placed back in the apparatus with free access to all compartments (in a drug-free state), and the time spent in each compartment is recorded for 15-20 minutes.
-
-
Data Analysis:
-
A preference score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase. A positive score indicates a preference (reward), while a negative score indicates an aversion.
-
Troubleshooting Guide: CPP
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant preference or aversion observed | - The dose of this compound is not rewarding or aversive at the tested concentration.- The conditioning period was not long enough.- The environmental cues are not salient enough for the animal to distinguish between compartments. | - Test a wider range of doses.- Increase the number of conditioning sessions.- Enhance the distinctiveness of the compartments (e.g., use different flooring and wall patterns). |
| High variability in baseline preference (pre-conditioning) | - Some animals may have a natural preference for one compartment over the other. | - Use a biased design where the initially non-preferred compartment is paired with the drug.[2]- Ensure the apparatus is thoroughly cleaned between animals to eliminate olfactory cues. |
| Results may be confounded by effects on locomotor activity | - The drug may increase or decrease general activity, leading to more or less exploration of the compartments, which could be misinterpreted as preference or aversion. | - Conduct separate locomotor activity tests at the same doses of this compound to assess its effects on motor function.- Analyze the pattern of movement during the CPP test (e.g., are animals actively exploring or are they stationary in one compartment?). |
C. Drug Discrimination
Objective: To determine if this compound produces subjective effects similar to a known drug of abuse.
Detailed Methodology:
-
Animal Model: Rats or non-human primates are typically used.
-
Apparatus:
-
A standard two-lever operant conditioning chamber.
-
-
Training:
-
Animals are trained to press one lever ("drug lever") after being administered a known drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) to receive a food reward.
-
On alternate days, they are trained to press the other lever ("saline lever") after receiving a saline injection to get the same reward.
-
Training continues until the animals reliably press the correct lever based on the injection they received (>80% correct).
-
-
Testing:
-
Once trained, animals are given various doses of this compound, and the percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
If the animal predominantly presses the "drug lever" after receiving this compound, it indicates that this compound has subjective effects similar to the training drug. Full generalization is typically defined as >80% responding on the drug-appropriate lever.
-
Troubleshooting Guide: Drug Discrimination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animals fail to acquire the discrimination | - The training drug dose is too low or too high.- The training period is insufficient. | - Adjust the dose of the training drug.- Extend the duration of the training phase. |
| Low response rates during testing | - The test dose of this compound may be producing motor impairment or sedation. | - Test a lower range of doses.- Observe the animal's behavior for signs of motor deficits. |
| Partial generalization (20-80% drug-lever responding) | - this compound may have some subjective effects in common with the training drug, but they are not identical. | - This is a valid result and should be interpreted as such. It may indicate a lower abuse potential compared to the training drug. |
V. Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important concepts.
A. This compound's Primary Mechanism of Action
References
- 1. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. currentconsultinggroup.com [currentconsultinggroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 9. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social Stress and Escalated Drug Self-administration in Mice II. Cocaine and Dopamine in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joereilly.com [joereilly.com]
- 12. labcorp.com [labcorp.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Investigating the Paradoxical Effects of Vanoxerine and Methamphetamine Co-administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the complex and often paradoxical interactions between Vanoxerine (GBR-12909) and methamphetamine. Our aim is to assist you in navigating the challenges of your experiments and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine.[1] However, unlike typical stimulants, this compound also inhibits dopamine release, resulting in only a modest increase in extracellular dopamine levels and mild stimulant effects on its own.[1]
Q2: What are the known paradoxical effects when this compound is co-administered with methamphetamine?
Despite its action as a dopamine reuptake inhibitor, which might be expected to attenuate the effects of a dopamine-releasing agent like methamphetamine, this compound has been observed to paradoxically potentiate the behavioral effects of methamphetamine in rodent models.[1]
Q3: What are the potential cardiovascular risks associated with this compound?
This compound is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potential cardiotoxicity.[1][3] It acts as a multichannel blocker, also affecting L-type calcium and sodium ion channels.[1] This multichannel blockade is strongly frequency-dependent, meaning its effects can be more pronounced at higher heart rates.[1]
Q4: How does methamphetamine typically affect the cardiovascular system?
Methamphetamine is a psychostimulant known to cause significant cardiovascular stress. Its effects include vasoconstriction, pulmonary hypertension, formation of atherosclerotic plaques, cardiac arrhythmias, and cardiomyopathy.[4] It can lead to acute events like myocardial infarction and aortic dissection, as well as chronic conditions such as heart failure.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo and in vitro experiments.
In Vivo Microdialysis Experiments
Issue: Inconsistent or lower-than-expected dopamine measurements following co-administration.
-
Possible Cause 1: Probe Placement. Incorrect stereotaxic coordinates for the microdialysis probe can lead to sampling from a region with lower dopamine terminal density.
-
Troubleshooting:
-
Verify and refine stereotaxic coordinates for the target brain region (e.g., nucleus accumbens, striatum).
-
Perform histological verification of probe placement at the end of each experiment.
-
Consider using a guide cannula to improve the accuracy of probe insertion.
-
-
-
Possible Cause 2: Perfusate Composition. The composition of the microdialysis perfusate can affect dopamine recovery and stability.
-
Troubleshooting:
-
Ensure the perfusate is an artificial cerebrospinal fluid (aCSF) solution with appropriate ionic concentrations and pH to mimic the brain's extracellular environment.
-
Include an antioxidant, such as ascorbic acid, in the perfusate to prevent dopamine oxidation.
-
Maintain consistent temperature and flow rate of the perfusate.
-
-
-
Possible Cause 3: Analytical Method Sensitivity. The analytical technique used to measure dopamine in the dialysate may not be sensitive enough to detect subtle changes.
-
Troubleshooting:
-
Utilize highly sensitive detection methods such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.
-
Ensure proper calibration of the analytical equipment with known dopamine standards.
-
Optimize the chromatography conditions to achieve good separation of dopamine from other neurochemicals.
-
-
Cardiovascular Monitoring in Animal Models
Issue: Unexpectedly high or variable heart rate and blood pressure readings.
-
Possible Cause 1: Animal Stress. Handling and restraint during measurements can induce stress, leading to elevated cardiovascular parameters that confound the drug effects.
-
Troubleshooting:
-
Acclimatize animals to the experimental setup and handling procedures for a sufficient period before data collection.
-
Use telemetry systems for continuous and remote monitoring of cardiovascular parameters in freely moving animals to minimize stress.
-
Ensure a quiet and controlled experimental environment.
-
-
-
Possible Cause 2: Anesthetic Effects. The type and depth of anesthesia can significantly influence cardiovascular function.
-
Troubleshooting:
-
Choose an anesthetic with minimal effects on the cardiovascular system, such as isoflurane, and maintain a consistent level of anesthesia throughout the experiment.
-
If possible, conduct studies in conscious animals using telemetry to avoid the confounding effects of anesthesia.
-
-
-
Possible Cause 3: Synergistic Cardiotoxicity. The combination of this compound's hERG channel blocking activity and methamphetamine's sympathomimetic effects may lead to unpredictable and severe cardiovascular responses.
-
Troubleshooting:
-
Start with lower doses of both compounds and carefully titrate upwards while closely monitoring cardiovascular parameters.
-
Be prepared for adverse events and have appropriate veterinary support available.
-
Consider including an electrocardiogram (ECG) to assess for arrhythmias and QT prolongation.
-
-
Behavioral Studies (Locomotor Activity)
Issue: High variability in locomotor activity data between subjects.
-
Possible Cause 1: Habituation. Insufficient habituation to the testing environment can result in novelty-induced hyperactivity, masking the drug-specific effects.
-
Troubleshooting:
-
Habituate animals to the locomotor activity chambers for a consistent period before drug administration and data collection.
-
Ensure the testing environment is free from external stimuli that could startle the animals.
-
-
-
Possible Cause 2: Circadian Rhythms. The time of day when testing is conducted can influence baseline activity levels.
-
Troubleshooting:
-
Conduct all behavioral testing at the same time during the animals' active phase (e.g., the dark cycle for nocturnal rodents).
-
-
-
Possible Cause 3: Paradoxical Hypoactivity at High Doses. At higher doses, psychostimulants can induce stereotyped behaviors (e.g., repetitive, focused movements) that can lead to a decrease in overall locomotor distance traveled.
-
Troubleshooting:
-
In addition to automated locomotor tracking, have a trained observer score for stereotyped behaviors to differentiate between sedation and focused stereotypy.
-
Analyze different components of locomotor activity, such as horizontal and vertical movements, as they may be differentially affected.
-
-
Data Presentation
Table 1: Hypothetical Comparative Locomotor Activity Data in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) in 60 min (± SEM) | % Change from Vehicle |
| Vehicle | - | 1500 (± 150) | - |
| This compound | 10 | 2000 (± 200) | +33% |
| Methamphetamine | 1 | 5000 (± 450) | +233% |
| This compound + Methamphetamine | 10 + 1 | 8500 (± 600) | +467% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Hypothetical Cardiovascular Effects in Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Mean Change in Heart Rate (bpm) (± SEM) | Mean Change in Mean Arterial Pressure (mmHg) (± SEM) |
| Vehicle | - | +5 (± 2) | +2 (± 1) |
| This compound | 1 | +15 (± 5) | +5 (± 2) |
| Methamphetamine | 0.5 | +80 (± 10) | +25 (± 4) |
| This compound + Methamphetamine | 1 + 0.5 | +120 (± 15) | +40 (± 6) |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection. Continue collecting dialysate samples.
-
Second Drug Administration: After a predetermined time (e.g., 30-60 minutes), administer methamphetamine (or vehicle) i.p.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC-EC.
Protocol 2: Patch-Clamp Electrophysiology for hERG Channel Activity
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).
-
Whole-Cell Patch-Clamp Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure hERG currents. A typical protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Baseline Recording: Record stable baseline hERG currents in the extracellular solution.
-
Drug Application: Perfuse the cells with known concentrations of this compound, methamphetamine, or a combination of both.
-
Data Acquisition and Analysis: Record the changes in hERG current amplitude and kinetics. Calculate the concentration-response curve and the IC50 value for channel block.
Visualizations
Caption: Paradoxical potentiation of methamphetamine's effects by this compound at the dopamine transporter.
Caption: Experimental workflow for assessing cardiovascular effects of co-administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methamphetamine Use and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine Solutions: A Technical Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Vanoxerine solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of this compound.[1]
Q2: What are the recommended storage temperatures and expected shelf-life for this compound solutions?
The stability of this compound solutions is highly dependent on the storage temperature and solvent. For stock solutions prepared in DMSO, the following conditions are recommended:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources.[2]
It is strongly advised to prepare and use solutions on the same day whenever possible.[2] If advance preparation is necessary, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound, like many small molecules, can be compromised in aqueous environments, particularly for long-term storage. The dihydrochloride salt of this compound exhibits better water solubility and stability compared to the free base.[2] However, for in vitro assays, it is best practice to dilute the DMSO stock solution into aqueous buffers or cell culture media immediately before use. The stability of this compound in specific cell culture media can be affected by various components, so it is advisable to perform preliminary tests if the experimental design requires prolonged incubation.
Q4: How should I handle this compound powder upon receipt?
This compound powder is typically shipped at room temperature and is considered stable for the duration of shipping. Upon receipt, it is recommended to store the powder at -20°C for long-term stability (up to 3 years).[1] Before opening the vial, it should be centrifuged briefly to ensure all the powder is collected at the bottom.
Troubleshooting Guide
Issue: My this compound solution has formed a precipitate.
Precipitation can occur for several reasons. Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for this compound solution precipitation.
Issue: I am observing unexpected results in my experiments.
If you suspect the integrity of your this compound solution has been compromised, consider the following:
-
Age of the solution: Has the solution been stored beyond the recommended duration?
-
Storage conditions: Was the solution consistently stored at the correct temperature and protected from light?
-
Freeze-thaw cycles: Has the stock solution been subjected to multiple freeze-thaw cycles?
-
Solvent quality: Was the solution prepared with high-purity, anhydrous DMSO?
If any of these factors are a concern, it is recommended to prepare a fresh stock solution. To confirm the integrity of a stored solution, a stability analysis using a validated analytical method is advised.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Weigh the desired amount of this compound powder. For 1 ml of a 10 mM solution, you will need approximately 5.24 mg of this compound dihydrochloride (MW: 523.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 45°C) or sonication can be used to aid dissolution if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to various stress conditions as outlined in ICH guidelines (Q1A/Q1B):
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder and solution to dry heat (e.g., 60-80°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.[3]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. Mass spectrometry (LC-MS) can be used to help identify the structure of the degradants.
Protocol 3: Suggested Starting Parameters for a Stability-Indicating HPLC Method
While a specific validated method for this compound was not found in the literature, the following parameters, based on methods for similar piperazine-containing compounds, can serve as a starting point for method development.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid or Ammonium acetate buffer in water |
| Gradient | Start with a higher percentage of B, gradually increasing A over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Column Temp. | 25-30°C |
Method validation should be performed according to ICH guidelines to ensure the method is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound in the presence of its degradation products. Potential degradation products to monitor for include hydroxylated and N-dealkylated species.
References
Validation & Comparative
Assessing the Translational Validity of Animal Models with Vanoxerine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical in validating animal models of neuropsychiatric disorders. Vanoxerine (GBR-12909), a potent and selective dopamine reuptake inhibitor (DRI), has been a subject of interest in preclinical studies, particularly in the context of cocaine addiction. This guide provides a comparative analysis of this compound's performance in animal models, offering insights into its utility for assessing translational validity.
This compound distinguishes itself from other DRIs, such as cocaine, by its unique pharmacokinetic and pharmacodynamic properties. It exhibits a significantly higher binding affinity for the dopamine transporter (DAT) and a slower dissociation rate, leading to a more gradual and sustained increase in synaptic dopamine levels with a milder stimulant effect[1]. These characteristics have positioned this compound as a potential agonist-like therapy for cocaine dependence, analogous to methadone for opioid addiction[1]. However, its development was halted due to concerns about cardiotoxicity, specifically the blockade of the hERG potassium channel[1]. Despite this, this compound remains a valuable tool in preclinical research for probing the function of the dopaminergic system and for evaluating the predictive validity of animal models.
Comparative Pharmacological Data
The following tables summarize key quantitative data comparing this compound with cocaine, a prototypical DRI, across various preclinical assays. This data is essential for understanding the relative potency and efficacy of these compounds and for interpreting their effects in animal models.
| Compound | Binding Affinity (Ki) for human DAT (nM) | Potency for Inhibiting Dopamine Uptake (IC50 in nM) | Selectivity for DAT over SERT and NET |
| This compound | 9[2][3] | Low nanomolar range | High |
| Cocaine | ~500 times lower than this compound[2] | - | Moderate |
Table 1: In Vitro Binding and Uptake Inhibition. This table highlights this compound's high affinity and selectivity for the dopamine transporter compared to cocaine.
| Compound | Animal Model | Assay | Dosage | Effect |
| This compound | Rhesus Monkeys | Cocaine Self-Administration | 1 mg/kg (i.v.) | Reduced cocaine self-administration[2] |
| This compound | Rhesus Monkeys | Cocaine Self-Administration | 3 mg/kg (i.v.) | Eliminated cocaine self-administration[2] |
| This compound | Mice | Locomotor Activity | 10 mg/kg (i.p.) | Increased locomotor activity[4] |
| Cocaine | Mice | Locomotor Activity | 5, 10, 20 mg/kg (i.p.) | Dose-dependent increase in locomotor activity[5] |
Table 2: In Vivo Behavioral Effects. This table presents a comparison of the effects of this compound and cocaine on drug-seeking behavior and locomotor activity in animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used to assess the effects of this compound in animal models.
1. In Vivo Microdialysis in Rodents
-
Objective: To measure extracellular dopamine levels in specific brain regions, such as the nucleus accumbens, following drug administration.
-
Procedure:
-
Surgical Implantation: Adult male rodents (rats or mice) are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens[6][7]. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula[6][7]. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min)[8].
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., 10-20 minutes) to establish basal dopamine levels[8].
-
Drug Administration: this compound or a comparator drug is administered (e.g., intraperitoneally), and dialysate collection continues.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[8].
-
-
Translational Relevance: This technique allows for the direct measurement of a drug's effect on neurotransmitter levels in awake, behaving animals, providing a translatable biomarker of target engagement.
2. Intravenous Self-Administration in Non-human Primates
-
Objective: To assess the reinforcing properties of a drug and the potential of a treatment medication to reduce drug-seeking behavior.
-
Procedure:
-
Surgical Catheterization: Monkeys are surgically fitted with an indwelling intravenous catheter.
-
Training: Animals are trained to press a lever to receive an infusion of a reinforcing drug, such as cocaine, on a specific schedule of reinforcement (e.g., fixed-ratio)[9].
-
Pre-treatment and Testing: Prior to a test session, animals are pre-treated with this compound or a placebo. During the session, the number of lever presses and drug infusions are recorded.
-
Data Analysis: The effectiveness of the pre-treatment is determined by its ability to decrease the number of self-administered drug infusions compared to placebo conditions[10].
-
-
Translational Relevance: Self-administration models in non-human primates are considered to have high predictive validity for the abuse potential of drugs in humans and for the efficacy of potential treatment medications[11].
3. Positron Emission Tomography (PET) Imaging of Dopamine Transporter Occupancy
-
Objective: To non-invasively measure the extent to which a drug binds to and occupies the dopamine transporter in the living brain.
-
Procedure:
-
Radiotracer Administration: A PET radiotracer that binds to the dopamine transporter (e.g., [¹¹C]cocaine or [¹⁸F]PE2I) is injected intravenously.
-
PET Scanning: The subject (animal or human) is placed in a PET scanner, and the distribution of the radiotracer in the brain is measured over time.
-
Drug Administration: To determine DAT occupancy by this compound, a scan is performed after administration of the drug. The reduction in radiotracer binding compared to a baseline scan (without this compound) reflects the degree of DAT occupancy.
-
Data Analysis: The binding potential of the radiotracer in DAT-rich regions, such as the striatum, is calculated to quantify DAT availability and occupancy[12].
-
-
Translational Relevance: PET imaging is a fully translational technique that can be used in both preclinical animal models and human subjects, providing a direct bridge for assessing target engagement and dose-response relationships[13][14]. After two weeks of oral dosing of 50, 75, or 100 mg of this compound in human subjects, PET scans showed that DAT occupancy increased with the dose, reaching 25-35% at the 100 mg dose[3][15].
Visualizing Pathways and Workflows
Understanding the molecular interactions and experimental processes is facilitated by visual representations.
Caption: Dopamine signaling at the synapse and the mechanism of this compound action.
Caption: A typical experimental workflow for assessing this compound's effects.
Conclusion: The Role of this compound in Assessing Translational Validity
This compound serves as a powerful tool for assessing the translational validity of animal models of disorders involving dopamine dysfunction. Its distinct pharmacological profile allows for a nuanced investigation of the dopamine system that is not always possible with less selective or shorter-acting compounds.
-
Predictive Validity: The ability of this compound to reduce cocaine self-administration in non-human primates demonstrates the predictive validity of this model for identifying potential pharmacotherapies for cocaine addiction[2]. The translation of these findings to human studies, where this compound also showed high DAT occupancy at tolerable doses, further strengthens the bridge between preclinical and clinical research[3][15].
-
Construct Validity: By selectively targeting the dopamine transporter, this compound helps to validate animal models that are based on the hypothesis of dopaminergic dysregulation in conditions like addiction. The observed behavioral and neurochemical changes in animals following this compound administration can be directly linked to its mechanism of action, thus supporting the construct validity of the model.
-
Limitations and Considerations: The primary limitation in the clinical translation of this compound was its off-target effect on cardiac hERG channels, leading to safety concerns[1]. This highlights a critical aspect of translational validity: a compound's effects in animal models may not fully predict its safety profile in humans. Therefore, while this compound is a valuable research tool for studying the efficacy of DAT inhibition, its own translational journey underscores the importance of comprehensive safety pharmacology in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The dopamine transporter and cocaine medication development: drug self-administration in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN114667964B - Method for evaluating addiction of non-human primate medicaments and application thereof - Google Patents [patents.google.com]
- 12. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
